Product packaging for Ledipasvir-d6(Cat. No.:)

Ledipasvir-d6

Cat. No.: B10820158
M. Wt: 895.0 g/mol
InChI Key: VRTWBAAJJOHBQU-NEKIOSTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ledipasvir-d6 is a useful research compound. Its molecular formula is C49H54F2N8O6 and its molecular weight is 895.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H54F2N8O6 B10820158 Ledipasvir-d6

Properties

IUPAC Name

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWBAAJJOHBQU-NEKIOSTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54F2N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ledipasvir-d6: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Ledipasvir-d6 in a research setting. Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] For the accurate and precise quantification of Ledipasvir in biological matrices, a stable isotope-labeled internal standard is crucial, and this compound serves this essential role.

Core Application: Internal Standard for Bioanalysis

This compound is the deuterium-labeled analogue of Ledipasvir. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is the preferred internal standard for the determination of Ledipasvir concentrations in various biological samples such as plasma and serum.[2][3]

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte, Ledipasvir. It exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time. However, due to the presence of six deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled Ledipasvir by the mass spectrometer. This co-eluting, yet mass-differentiated, property enables precise correction for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.

Experimental Workflow for Ledipasvir Quantification

The general workflow for the quantification of Ledipasvir in a biological matrix using this compound as an internal standard is a multi-step process. It begins with the collection of the biological sample, followed by the addition of a known amount of this compound. The sample then undergoes an extraction procedure to remove interfering substances. The purified extract is subsequently injected into an LC-MS/MS system for analysis. The ratio of the peak area of Ledipasvir to that of this compound is used to calculate the concentration of Ledipasvir in the original sample by referencing a calibration curve.

experimental_workflow Experimental Workflow for Ledipasvir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Biological Sample Collection (e.g., Human Plasma) add_is Addition of this compound (Internal Standard) sample_collection->add_is extraction Sample Extraction (e.g., Protein Precipitation or LLE) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Injection into LC-MS/MS System evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio_calc Calculate Peak Area Ratio (Ledipasvir / this compound) integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

A flowchart of the bioanalytical workflow for Ledipasvir.

Data Presentation

The following tables summarize typical parameters for the quantification of Ledipasvir using LC-MS/MS with an internal standard.

Table 1: Representative LC-MS/MS Method Parameters for Ledipasvir Quantification

ParameterCondition
Chromatography
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (Ledipasvir)m/z 889.5 → 732.6 (example)[4]
MS/MS Transition (this compound)m/z 895.5 → 738.6 (example, assuming +6 Da shift)
Dwell Time100 - 200 ms

Table 2: Bioanalytical Method Validation Parameters for Ledipasvir Quantification

ParameterTypical Value
Linearity Range0.5 - 2500 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤15% (≤20% at LLOQ)
Recovery>85%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

The following is a representative protocol for the quantification of Ledipasvir in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Ledipasvir reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ledipasvir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform the analysis using the parameters outlined in Table 1.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of Ledipasvir and this compound.

5. Data Analysis

  • Integrate the peak areas for Ledipasvir and this compound.

  • Calculate the peak area ratio of Ledipasvir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

  • Determine the concentration of Ledipasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A).[6][7][8] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[6][7][8] Ledipasvir binds directly to NS5A, inhibiting its function and thereby disrupting the viral life cycle.[6][7][8]

hcv_replication_inhibition Mechanism of Action of Ledipasvir cluster_virus_lifecycle HCV Life Cycle cluster_inhibition Inhibition by Ledipasvir hcv_entry HCV Entry translation Polyprotein Translation & Processing hcv_entry->translation replication_complex Formation of Replication Complex translation->replication_complex rna_replication Viral RNA Replication replication_complex->rna_replication ns5a NS5A Protein assembly Virion Assembly rna_replication->assembly release Release of New Virions assembly->release ledipasvir Ledipasvir ledipasvir->ns5a Binds to block_replication Inhibition of RNA Replication ns5a->block_replication Inhibits block_assembly Inhibition of Virion Assembly ns5a->block_assembly Inhibits

References

The Role of Ledipasvir-d6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Ledipasvir-d6 as an internal standard in the bioanalysis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex biological matrices.

Core Concepts: The "Why" and "How" of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound lies in the concept of isotopic dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analogue of the analyte is added to a sample at the beginning of the analytical process.

Mechanism of Action as an Internal Standard:

This compound is chemically identical to ledipasvir, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to the non-labeled ledipasvir during sample preparation, chromatography, and ionization in the mass spectrometer.

Any loss of analyte during extraction, or variations in instrument response due to matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric response of ledipasvir to that of this compound, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.

Quantitative Data Summary

While specific public-domain data for a validated assay using this compound is limited, the following table represents typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ledipasvir in human plasma, adapted from established methodologies and general principles of bioanalytical method validation.

ParameterTypical Performance Characteristics
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Normalized by Internal Standard
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within acceptable limits (± 15% of nominal)

Experimental Protocol: A Representative Bioanalytical Method

This section details a representative experimental protocol for the quantification of ledipasvir in human plasma using this compound as an internal standard.

Materials and Reagents
  • Ledipasvir analytical standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls to room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ledipasvir: Precursor ion (Q1) m/z 889.4 -> Product ion (Q3) m/z 596.3

    • This compound: Precursor ion (Q1) m/z 895.4 -> Product ion (Q3) m/z 602.3

  • Ion Source Parameters: Optimized for the specific instrument (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Visualizations

Signaling Pathway and Logical Relationships

Bioanalytical Workflow Using this compound Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (contains Ledipasvir) add_is Spike with this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization mrm_detection MRM Detection ms_ionization->mrm_detection peak_integration Peak Area Integration mrm_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Ledipasvir / this compound) peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification Principle of Isotopic Dilution cluster_process Analytical Process (Extraction, Chromatography, Ionization) cluster_detection MS Detection A Analyte (Ledipasvir) Unknown Amount A_loss Analyte Loss A->A_loss Variable Loss IS Internal Standard (this compound) Known Amount IS_loss IS Loss IS->IS_loss Proportional Loss Ratio Ratio of A to IS is Constant A_loss->Ratio IS_loss->Ratio

Commercial Suppliers and Technical Guide for Ledipasvir-d6 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring Ledipasvir-d6 for their studies, a number of commercial suppliers provide this deuterated internal standard. This guide offers an in-depth overview of available suppliers, their product specifications, and general protocols for its application in analytical assays.

Introduction to this compound

Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is essential for viral RNA replication and virion assembly.[1] The deuterated form, this compound, serves as an ideal internal standard for the quantification of Ledipasvir in various biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, bioequivalence evaluations, and other research applications requiring precise and accurate measurement of Ledipasvir.[1]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for their products, facilitating a comparative assessment.

SupplierCAS NumberMolecular FormulaPurityIsotopic Enrichment
Cayman Chemical 2050041-12-6C₄₉H₄₈D₆F₂N₈O₆≥95% (Ledipasvir)≥99% deuterated forms (d₁-d₆); ≤1% d₀
MedChemExpress 2050041-12-6C₄₉H₄₈D₆F₂N₈O₆Not specifiedDeuterium labeled
Sussex Research N/AC₄₉H₄₈D₆F₂N₈O₆>95% (HPLC)>95%
Artis Standards 2050041-12-6C₄₉H₄₈D₆F₂N₈O₆Not specifiedNot specified

Experimental Protocols

While specific experimental protocols are highly dependent on the research application and the analytical instrumentation, a general methodology for the use of this compound as an internal standard in LC-MS/MS analysis is outlined below. This is based on established practices for bioanalytical method development.[4][5]

General Protocol for Quantification of Ledipasvir in Plasma using this compound

1. Preparation of Stock Solutions:

  • Ledipasvir Standard Stock Solution: Accurately weigh and dissolve Ledipasvir in a suitable organic solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner to the Ledipasvir standard stock solution.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

  • Spike appropriate volumes of the Ledipasvir standard stock solution into blank plasma to create a series of calibration standards at different concentrations.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To a known volume of plasma sample (calibration standard, QC, or unknown sample), add a fixed volume of the this compound IS stock solution.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared sample onto an appropriate LC column (e.g., C18).

  • Use a suitable mobile phase gradient to achieve chromatographic separation of Ledipasvir and this compound.

  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Ledipasvir and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of Ledipasvir to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Ledipasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in using an internal standard for quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample is Add this compound (IS) plasma->is precipitate Protein Precipitation is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Ledipasvir / this compound) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration logical_relationship analyte Ledipasvir (Analyte) lcms_response LC-MS/MS Response analyte->lcms_response is This compound (Internal Standard) is->lcms_response ratio Peak Area Ratio lcms_response->ratio concentration Concentration ratio->concentration

References

A Technical Guide to the Stability and Storage of Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ledipasvir-d6. The information presented is crucial for maintaining the integrity of the compound in research and development settings. While specific stability data for the deuterated form (d6) is not extensively available in published literature, this guide summarizes the known stability profile of Ledipasvir, which is expected to be a reliable surrogate for this compound due to the chemical similarities.

Core Stability and Storage Data

Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions and known stability information.

ParameterConditionDurationNotes
Storage Temperature -20°C≥ 4 yearsRecommended for long-term storage of the solid form.[1]
Shipping Room Temperature (Ambient)Short-termTypically shipped as a solid at ambient temperatures in the continental US; international shipping conditions may vary.[1][2]
Solid State Stability -20°C≥ 4 yearsThe solid form is stable for an extended period when stored at the recommended temperature.[1]
Solution Stability Data not available for this compound.-It is advisable to prepare solutions fresh and store them at low temperatures for short periods. Protect from light.

Forced Degradation Studies of Ledipasvir

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. The following table summarizes the degradation behavior of Ledipasvir under various stress conditions as per ICH guidelines. This compound is expected to exhibit a similar degradation profile.

Stress ConditionConditionsObservation
Acidic Hydrolysis 0.1 N HCl at 70°C for 7 hoursSignificant degradation observed.[3]
Alkaline Hydrolysis 0.1 N NaOH at 70°C for 7 hoursSignificant degradation observed.[3]
Neutral Hydrolysis Water at 70°CDegradation observed.[4]
Oxidative Degradation 3-30% H₂O₂ at elevated temperaturesSignificant degradation observed.[5]
Thermal Degradation Heating at 70°CStable.[4]
Photolytic Degradation Exposure to UV lightStable.[4]

Mechanism of Action: NS5A Inhibition

Ledipasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][6] NS5A is a crucial phosphoprotein involved in multiple stages of the viral lifecycle, including RNA replication, virion assembly, and secretion.[1][6] Ledipasvir's mechanism of action is believed to involve the prevention of NS5A hyperphosphorylation, a step necessary for its proper function.[6][7] By inhibiting NS5A, Ledipasvir disrupts the formation of the viral replication complex, thereby blocking HCV replication.[5]

Ledipasvir Mechanism of Action cluster_hcv_lifecycle HCV Lifecycle cluster_ns5a NS5A Function HCV_RNA HCV RNA Replication_Complex Replication Complex Formation HCV_RNA->Replication_Complex Virion_Assembly Virion Assembly & Secretion Replication_Complex->Virion_Assembly NS5A NS5A Protein Hyperphosphorylation Hyperphosphorylation NS5A->Hyperphosphorylation Required for function Hyperphosphorylation->Replication_Complex Hyperphosphorylation->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Figure 1: Ledipasvir's inhibition of the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of Ledipasvir, which can be adapted for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detection at approximately 248 nm or 333 nm.[5][8]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10]

Forced Degradation Study Workflow

A systematic workflow is necessary to evaluate the stability of this compound under various stress conditions.

Forced Degradation Workflow Start Prepare this compound Stock Solution Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS, NMR) Analyze->Characterize If degradation observed End Report Results Analyze->End Characterize->End

Figure 2: A typical experimental workflow for conducting forced degradation studies on this compound.

Acid/Base Hydrolysis Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For acid hydrolysis, treat the drug solution with 0.1 N HCl and heat at 70°C for a specified period (e.g., 7 hours).[3]

  • For base hydrolysis, treat the drug solution with 0.1 N NaOH and heat at 70°C for a specified period (e.g., 7 hours).[3]

  • After the incubation period, cool the samples to room temperature and neutralize them.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation Protocol:

  • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%).[5]

  • Incubate the mixture at room temperature or a slightly elevated temperature for a defined time.

  • Dilute the sample to an appropriate concentration and analyze by HPLC.

Thermal and Photolytic Stress Protocol:

  • For thermal stress, expose the solid drug or a solution to elevated temperatures (e.g., 70°C).[4]

  • For photolytic stress, expose the drug solution to UV light.[4]

  • At various time points, withdraw samples, dilute if necessary, and analyze by HPLC.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for the solid form. While specific degradation pathways for the deuterated analog have not been published, the forced degradation profile of Ledipasvir indicates susceptibility to hydrolytic and oxidative stress, while being stable under thermal and photolytic conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments. Adherence to these storage and handling guidelines is essential to ensure the quality and reliability of experimental results.

References

Solubility Profile of Ledipasvir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility characteristics of Ledipasvir-d6, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines the solubility of this compound in various common laboratory solvents, details experimental protocols for solubility determination, and illustrates the mechanism of action of Ledipasvir.

Solubility of Ledipasvir and this compound

Data on the quantitative solubility of this compound is not extensively available in the public domain. However, the solubility of its non-deuterated counterpart, Ledipasvir, provides a strong indication of the solubility of this compound, as the substitution of hydrogen with deuterium atoms typically has a negligible impact on solubility.

This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The solubility of Ledipasvir in various organic solvents has been quantitatively determined and is summarized in the table below.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~ 20[2]
Ethanol~ 30[2]
Dimethylformamide (DMF)~ 30[2]
Ethanol:PBS (pH 7.2) (1:2)~ 0.33[2]

Note: Ledipasvir is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol before dilution with the aqueous buffer.[2]

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that targets the hepatitis C virus NS5A protein.[3][4][5] NS5A is a multifunctional phosphoprotein that plays a critical role in HCV RNA replication, virion assembly, and secretion.[3][5] Although the precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the function of NS5A, thereby disrupting the viral life cycle.[3][4] It is postulated that Ledipasvir prevents the hyperphosphorylation of NS5A, a step required for viral production.[3][4]

The following diagram illustrates the proposed mechanism of action of Ledipasvir.

Ledipasvir_Mechanism_of_Action cluster_HCV HCV Life Cycle HCV_RNA HCV RNA NS5A_Protein NS5A Protein HCV_RNA->NS5A_Protein Translation Hyperphosphorylation Hyperphosphorylation of NS5A NS5A_Protein->Hyperphosphorylation Viral_Replication Viral RNA Replication Hyperphosphorylation->Viral_Replication Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Ledipasvir Ledipasvir Ledipasvir->NS5A_Protein Inhibits

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

References

Decoding the Certificate of Analysis for Ledipasvir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Ledipasvir-d6, a deuterated internal standard crucial for the accurate quantification of the hepatitis C virus (HCV) inhibitor, Ledipasvir, in pharmacokinetic and metabolic studies.[1][2][3] This document will dissect the key analytical tests, their underlying methodologies, and the interpretation of the presented data.

Overview of this compound

Ledipasvir is a potent inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][5] By preventing the hyperphosphorylation of NS5A, Ledipasvir effectively disrupts the viral life cycle.[5][6][7] this compound is a stable, isotopically labeled version of Ledipasvir, where six hydrogen atoms have been replaced with deuterium. This mass difference allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods, ensuring precise and accurate quantification of Ledipasvir in complex biological matrices.[1][2]

Chemical Structure:

  • Ledipasvir: C₄₉H₅₄F₂N₈O₆

  • This compound: C₄₉H₄₈D₆F₂N₈O₆[1]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound, providing specifications and example results for key analytical tests.

Table 1: Identification and Purity

TestSpecificationResult
Appearance White to off-white solidConforms
Solubility Soluble in DMSO and MethanolConforms
¹H-NMR Conforms to structureConforms
Mass Spectrum (m/z) Conforms to the [M+H]⁺ for C₄₉H₄₈D₆F₂N₈O₆Conforms
HPLC Purity ≥ 98.0%99.5%
Deuterated Forms (d₁-d₆) ≥ 99%Conforms

Table 2: Physicochemical Properties and Impurities

TestSpecificationResult
Water Content (Karl Fischer) ≤ 1.0%0.2%
Residual Solvents Meets USP <467> requirementsConforms
Heavy Metals ≤ 20 ppm< 10 ppm
Residue on Ignition ≤ 0.1%0.05%

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to determine its purity by separating it from any non-deuterated Ledipasvir and other impurities.[8][9][10]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[8][11]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][10]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).[8][10][12]

  • Flow Rate: Typically maintained at 1.0 mL/min.[8][10]

  • Detection Wavelength: Monitoring is performed at a wavelength where Ledipasvir exhibits maximum absorbance, often around 254 nm or 260 nm.[11][12][13]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and to assess the isotopic purity by determining the distribution of deuterated forms.[14][15][16]

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[14]

  • Ionization Source: Electrospray ionization (ESI) is a common technique used for molecules like Ledipasvir.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The presence of the expected molecular ion peak confirms the identity of this compound. The relative intensities of the peaks corresponding to d₀ to d₆ forms are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. ¹H-NMR is used to confirm the chemical structure of this compound by providing detailed information about the hydrogen atoms in the molecule. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful labeling.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[17]

  • Solvent: A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), is used to dissolve the sample.[17][18]

  • Internal Standard: An internal standard may be used for quantitative purposes.[17]

  • Analysis: The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are compared to a reference spectrum of non-deuterated Ledipasvir to confirm the structure and the sites of deuteration.

Karl Fischer Titration for Water Content

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[19][20][21] The method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[22][23]

Methodology:

  • Instrumentation: A Karl Fischer titrator, which can be either volumetric or coulometric depending on the expected water content.[19][20] For pharmaceutical substances, the coulometric method is often preferred for its sensitivity to low water levels.[23]

  • Reagents: Karl Fischer reagents containing iodine, sulfur dioxide, a base (like imidazole), and a solvent (like methanol).[23]

  • Analysis: A known amount of the this compound sample is introduced into the titration cell. The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The amount of reagent consumed is directly proportional to the amount of water present, which is then calculated and expressed as a percentage. The endpoint is detected potentiometrically.[22]

Visualizations

The following diagrams illustrate the mechanism of action of Ledipasvir and a typical analytical workflow for the characterization of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_report Reporting Sample This compound Bulk Drug Substance HPLC HPLC (Purity) Sample->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Sample->MS NMR NMR (Structure) Sample->NMR KF Karl Fischer (Water Content) Sample->KF CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA KF->CoA

Caption: Analytical workflow for this compound characterization.

mechanism_of_action cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A_unphosphorylated NS5A (unphosphorylated) Polyprotein->NS5A_unphosphorylated Proteolytic Cleavage NS5A_hyperphosphorylated NS5A-P (hyperphosphorylated) NS5A_unphosphorylated->NS5A_hyperphosphorylated Host Kinases Replication_Complex Replication Complex Formation NS5A_hyperphosphorylated->Replication_Complex Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly Viral RNA Replication New_Virion New HCV Virion Virion_Assembly->New_Virion Ledipasvir Ledipasvir Ledipasvir->NS5A_unphosphorylated Inhibits

References

Ledipasvir-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Ledipasvir-d6, a deuterated analog of the direct-acting antiviral agent Ledipasvir. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental insights, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound serves as a critical internal standard for the quantitative analysis of Ledipasvir in biological matrices, owing to its similar chemical properties and distinct mass. Key quantitative data are summarized below.

PropertyValueCitation(s)
CAS Number 2050041-12-6[1]
Molecular Formula C₄₉H₄₈D₆F₂N₈O₆[1][2]
Molecular Weight 895.04 g/mol [2][3][4]
Monoisotopic Mass 894.45109827 Da[5]

Mechanism of Action: Inhibition of HCV NS5A

Ledipasvir targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][6][7] While the precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the normal function of NS5A, potentially by preventing its hyperphosphorylation, a step crucial for the viral life cycle.[6][7][8] This disruption ultimately impedes the formation of new, infectious HCV particles.

The following diagram illustrates the inhibitory effect of Ledipasvir on the HCV replication complex.

Ledipasvir Mechanism of Action HCV Replication and Inhibition by Ledipasvir cluster_host Host Cell Cytoplasm HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_unphosphorylated NS5A (Basal Phosphorylation) Polyprotein->NS5A_unphosphorylated Proteolytic Processing NS5A_hyperphosphorylated NS5A (Hyperphosphorylated) NS5A_unphosphorylated->NS5A_hyperphosphorylated Host Kinases Replication_Complex Replication Complex (with NS5B Polymerase) NS5A_hyperphosphorylated->Replication_Complex Joins Virion_Assembly Virion Assembly NS5A_hyperphosphorylated->Virion_Assembly Required for New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Ledipasvir Ledipasvir Ledipasvir->NS5A_unphosphorylated Inhibits Function & Prevents Hyperphosphorylation

Mechanism of Ledipasvir's inhibitory action on HCV NS5A.

Experimental Protocols

Synthesis of Ledipasvir (Illustrative)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of its non-deuterated counterpart, Ledipasvir, has been described in patent literature. A plausible synthesis would involve similar steps, incorporating deuterated starting materials. A generalized, multi-step synthetic approach, based on published information, would likely involve:

  • Preparation of Key Intermediates: Synthesis of the core structural fragments of the molecule. This would involve standard organic chemistry reactions to construct the fluorene, imidazole, and benzimidazole moieties.

  • Coupling Reactions: Stepwise coupling of the prepared intermediates. For instance, a Suzuki coupling reaction could be employed to connect the benzimidazole and fluorene components.

  • Amide Bond Formation: Formation of the amide linkages, for example, by reacting a carboxylic acid intermediate with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Final Assembly and Deprotection: The final steps would involve the coupling of the larger fragments and the removal of any protecting groups used during the synthesis.

For the synthesis of this compound, deuterated L-valine derivatives would be incorporated during the amide bond formation steps to introduce the six deuterium atoms.

Quantification by LC-MS/MS (Representative Protocol)

This compound is primarily used as an internal standard for the quantification of Ledipasvir in biological samples, typically plasma. The following is a representative LC-MS/MS protocol adapted from published methods for Ledipasvir analysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate amount of this compound solution (as internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Illustrative):

    • Ledipasvir: m/z 889.8 → 96.1

    • This compound: m/z 895.8 → (a corresponding fragment ion would be monitored)

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.

References

Methodological & Application

Application Notes and Protocols for Ledipasvir-d6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ledipasvir-d6 as an internal standard (IS) in the quantitative analysis of Ledipasvir in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from established and validated bioanalytical methods.

Introduction

Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein.[1][2] Accurate quantification of Ledipasvir in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. It compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This document outlines a comprehensive protocol for the use of this compound in such assays.

Experimental Protocols

Materials and Reagents
  • Analytes: Ledipasvir and this compound (internal standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Additives: Formic acid, Ammonium formate, Ammonium acetate

  • Reagents for Sample Preparation: Ethyl acetate, Protein precipitation agents (e.g., ice-cold acetonitrile or methanol)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation

The choice of sample preparation method depends on the desired level of cleanliness and the nature of the biological matrix. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

2.3.1. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 20 µL of the IS working solution (this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.3.2. Liquid-Liquid Extraction (LLE) [3]

  • To 500 µL of plasma sample, add 50 µL of the IS working solution.[4]

  • Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate.[3]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

2.4.1. Liquid Chromatography

ParameterCondition 1Condition 2
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[5]Xterra MS C8 (4.6 x 50 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium formate buffer (pH 3.5)[3]
Mobile Phase B Acetonitrile[5]Acetonitrile and Methanol[3]
Flow Rate 0.4 mL/min[5]0.7 mL/min[3]
Gradient/Isocratic Gradient or Isocratic elution can be used. A typical gradient could be: 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B).Isocratic elution with a mobile phase of 10 mM ammonium formate buffer (pH 5.0): acetonitrile (20:80 v/v) has also been reported.[6]
Injection Volume 2-10 µL5 µL
Column Temperature 40°CAmbient
Run Time Approximately 4-5 minutesLess than 5 minutes[3]

2.4.2. Mass Spectrometry

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Ledipasvirm/z 889.5 → 561.3 (Quantifier), m/z 889.5 → 130.1 (Qualifier)[4]
This compound (IS)m/z 895.5 → 567.3 (Predicted)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas (CAD) 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Note on this compound MRM: The predicted transition is based on the addition of 6 Daltons to the parent and fragment ions. The exact m/z values should be confirmed by direct infusion of the this compound standard.

Data Presentation

The following tables summarize typical quantitative performance data for LC-MS/MS assays of Ledipasvir.

Table 1: Calibration Curve and Linearity

AnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LedipasvirHuman Plasma0.1 - 1000[3]> 0.99
LedipasvirHuman Plasma5 - 2100[7]> 0.99
LedipasvirRat Plasma1.0 - 200[5]> 0.99

Table 2: Accuracy and Precision

AnalyteMatrixConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LedipasvirHuman PlasmaLLOQ (0.1)98.0 - 102.0< 15
Low QC95.0 - 105.0< 15
Mid QC95.0 - 105.0< 15
High QC95.0 - 105.0< 15

Data presented are representative and should be established for each specific assay.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Ledipasvir using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (C18 or C8 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection peak_integration Peak Area Integration (Ledipasvir & this compound) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Ledipasvir Concentration calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS quantification of Ledipasvir.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of Ledipasvir in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Ledipasvir. Adherence to these guidelines, with appropriate optimization for specific laboratory instrumentation and conditions, will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma using HPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of the antiviral drug Ledipasvir in human plasma. This method employs a stable isotope-labeled internal standard, Ledipasvir-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV).[1] Accurate and reliable quantification of Ledipasvir in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of Ledipasvir in human plasma.

Experimental Protocols

Materials and Reagents
  • Ledipasvir analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents should be of analytical or higher grade.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation and fast analysis times.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ledipasvir and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Ledipasvir working standard solutions.

Sample Preparation Protocol

A protein precipitation method is recommended for its simplicity and high-throughput capability.

  • To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
3.530

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Collision Gas Argon
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV

Table 2: MRM Transitions for Ledipasvir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ledipasvir889.5130.120035
This compound895.5130.1*20035

*Note: The product ion for this compound is assumed to be the same as for Ledipasvir. This should be confirmed and optimized during method development.

Method Validation

The developed method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Ledipasvir and this compound.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range in study samples. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction recovery of Ledipasvir should be consistent and reproducible across the concentration range.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. The use of a stable isotope-labeled internal standard should minimize the impact of matrix effects.

  • Stability: Evaluate the stability of Ledipasvir in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters for Ledipasvir

ParameterValue
Linearity Range (ng/mL) 1 - 1000
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Weighting Factor 1/x²

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195 - 105< 1593 - 107< 18
Low397 - 103< 1096 - 104< 12
Medium10098 - 102< 897 - 103< 10
High80099 - 101< 598 - 102< 7

Table 5: Stability of Ledipasvir in Human Plasma

Stability ConditionDurationAccuracy (%)
Freeze-Thaw (3 cycles) -80°C to RT96 - 104
Short-Term (Bench-top) 4 hours at RT97 - 103
Long-Term 30 days at -80°C95 - 105
Post-Preparative (Autosampler) 24 hours at 4°C98 - 102

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound, 20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for Ledipasvir analysis.

validation_logic cluster_core Core Validation Parameters cluster_sample Sample Handling Validation selectivity Selectivity method Validated HPLC-MS/MS Method selectivity->method linearity Linearity & Range linearity->method accuracy_precision Accuracy & Precision accuracy_precision->method lod_loq LOD & LLOQ lod_loq->method recovery Recovery recovery->method matrix_effect Matrix Effect matrix_effect->method stability Stability stability->method

Caption: Logical relationship of method validation steps.

References

Application Note: Quantitative Analysis of Ledipasvir in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, often used in combination with sofosbuvir. Accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of Ledipasvir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ledipasvir-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

The sample preparation procedure involves a straightforward protein precipitation technique, providing high recovery and reduced sample preparation time. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of Ledipasvir and its deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Ledipasvir, Ledipasvir-d8 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Chemicals: Ammonium formate

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and Ledipasvir-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ledipasvir-d8 stock solution in a 50:50 mixture of acetonitrile and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Ledipasvir.

Sample Preparation Protocol: Protein Precipitation
  • Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the Ledipasvir-d8 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ledipasvir: m/z 889.5 → 595.3Ledipasvir-d8: m/z 897.5 → 603.3
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) Intra- and inter-day precision <15% RSD (<20% at LLOQ)
Recovery Consistent and reproducible for both Ledipasvir and Ledipasvir-d8 across the concentration range. Average extraction recoveries for Ledipasvir have been reported to be around 88.93%.[2]
Matrix Effect Minimized by the use of the deuterated internal standard.
Stability Ledipasvir was found to be stable in human plasma under various storage conditions (bench-top, freeze-thaw, and long-term storage).

Visualizations

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation plasma 1. Aliquot Plasma Sample (100 µL) add_is 2. Add Internal Standard (Ledipasvir-d8, 50 µL) plasma->add_is precipitate 3. Add Acetonitrile (300 µL) add_is->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Ledipasvir Sample Preparation.

Logical_Relationship cluster_main Analytical Rationale Analyte Ledipasvir in Plasma SamplePrep Protein Precipitation Analyte->SamplePrep IS Ledipasvir-d8 (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Ratio of Analyte/IS Peak Area LCMS->Data Quantification Quantification Data->Quantification

Caption: Rationale for Deuterated Internal Standard Use.

References

Application Notes: The Use of Ledipasvir-d6 in Pharmacokinetic Studies of Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV). It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of Ledipasvir, robust pharmacokinetic (PK) studies are essential. A critical component of these studies is the accurate quantification of Ledipasvir in biological matrices, typically human plasma. This is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The use of a stable isotope-labeled internal standard is paramount for the accuracy and precision of LC-MS/MS-based quantification. Ledipasvir-d6, a deuterated analog of Ledipasvir, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to Ledipasvir, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows this compound to effectively compensate for any variability in the analytical process, leading to highly reliable and reproducible results. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of Ledipasvir.

Pharmacokinetic Profile of Ledipasvir

Ledipasvir is administered orally, typically in a fixed-dose combination with Sofosbuvir.[2] Following oral administration, Ledipasvir reaches its maximum plasma concentration (Tmax) in approximately 4 to 4.5 hours.[2] The drug is highly bound to human plasma proteins (>99.8%).[3] Metabolism of Ledipasvir is minimal, with slow oxidative metabolism observed in vitro via an unknown mechanism.[3] The majority of the administered dose is eliminated unchanged in the feces, indicating that biliary excretion is the primary route of elimination.[4] The terminal half-life of Ledipasvir is approximately 47 hours.[2]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Ledipasvir in healthy adult subjects.

Pharmacokinetic ParameterValueReference
Tmax (Time to Maximum Concentration) 4.0 - 4.5 hours[2]
Cmax (Maximum Plasma Concentration) 323 ng/mL[3]
AUC (Area Under the Curve) 7290 ng*hr/mL[5]
t1/2 (Half-life) 47 hours[2]
Protein Binding >99.8%[3]

Experimental Protocols

Bioanalytical Method for Ledipasvir Quantification in Human Plasma using LC-MS/MS

This protocol outlines a representative method for the quantification of Ledipasvir in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Ledipasvir reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (HPLC grade)

2. Stock and Working Solutions Preparation:

  • Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ledipasvir reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Ledipasvir Working Solutions: Serially dilute the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ledipasvir: m/z 889.5 → 596.3; this compound: m/z 895.5 → 602.3
Ion Source Temp. 500°C

5. Data Analysis:

  • The concentration of Ledipasvir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Ledipasvir/Ledipasvir-d6).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used.

  • The concentrations of Ledipasvir in the QC and study samples are then interpolated from the calibration curve.

Visualizations

Experimental Workflow for a Ledipasvir Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis protocol Protocol Development & IRB Approval volunteer Volunteer Recruitment & Screening protocol->volunteer dosing Ledipasvir Administration volunteer->dosing sampling Blood Sample Collection (Time Points) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing sample_prep Sample Preparation (LLE) with this compound processing->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing & Quantification lcms->data_proc pk_model Pharmacokinetic Modeling data_proc->pk_model report Report Generation pk_model->report

Caption: Workflow of a typical pharmacokinetic study of Ledipasvir.

Signaling Pathway: Mechanism of Action of Ledipasvir

G HCV Hepatitis C Virus (HCV) HostCell Host Cell HCV->HostCell Infection Replication Viral RNA Replication HostCell->Replication Replication Complex Formation Assembly Virion Assembly Replication->Assembly NS5A NS5A Protein Replication->NS5A Assembly->NS5A Progeny New HCV Virions Assembly->Progeny Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

References

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Ledipasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C, in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ledipasvir-d6 is employed as the internal standard to ensure accuracy and precision. The method is validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, a key component of the viral replication complex. Monitoring its concentration in plasma is crucial for optimizing treatment efficacy and minimizing potential side effects. This application note describes a detailed protocol for the accurate and precise quantification of Ledipasvir in human plasma using a stable isotope-labeled internal standard, this compound, and LC-MS/MS. The described method offers high throughput and sensitivity, making it ideal for clinical research and drug development applications.

Experimental

Materials and Reagents
  • Ledipasvir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ledipasvir in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Ledipasvir Working Standards: Prepare a series of working standards by serially diluting the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample (blank, standard, QC, or unknown).

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank. To the blank tube, add 20 µL of the 50:50 acetonitrile/water mixture.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ledipasvir Transition m/z 889.5 → 565.3
This compound Transition m/z 895.5 → 571.3
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Results

Method Validation

The bioanalytical method was validated according to the US FDA guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ledipasvir1 - 2000> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High1500< 15< 1585 - 115

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Ledipasvir88.591.289.8
This compound90.192.591.3

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_addition Add this compound IS (20 µL) plasma->is_addition precipitation Protein Precipitation with Acetonitrile (300 µL) is_addition->precipitation vortex Vortex (30 sec) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification against Calibration Curve ms_detection->quantification

Caption: Experimental workflow for the quantification of Ledipasvir in human plasma.

logical_relationship cluster_quantification Quantitative Principle analyte Ledipasvir (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (Internal Standard) is->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationship for the quantification of Ledipasvir using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Ledipasvir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies, aiding in the optimization of Hepatitis C treatment regimens.

Application Notes and Protocols for Ledipasvir-d6 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV). It primarily inhibits the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] Understanding the metabolic fate and potential for drug-drug interactions of new chemical entities is a critical component of drug development. In vitro drug metabolism assays are essential tools for this purpose. Ledipasvir-d6, a stable isotope-labeled version of Ledipasvir, serves as an ideal internal standard for quantitative analysis in such assays due to its similar physicochemical properties to the parent drug and distinct mass spectrometric signature.

These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism assays, including metabolic stability, cytochrome P450 (CYP450) inhibition, and drug transporter interaction studies.

Key Applications of this compound

  • Internal Standard: this compound is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Ledipasvir in various in vitro systems. Its deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte, while its chemical and physical properties ensure similar behavior during sample preparation and analysis.

  • Metabolite Identification: While Ledipasvir undergoes minimal metabolism, the use of a stable isotope-labeled compound can aid in the detection and structural elucidation of any potential metabolites by creating characteristic isotopic doublets in the mass spectrum.

  • Drug-Drug Interaction Studies: this compound can be used in conjunction with unlabeled Ledipasvir to accurately assess its potential as an inhibitor of key drug-metabolizing enzymes and transporters.

Data Presentation

Table 1: Metabolic Stability of Ledipasvir in Human Liver Microsomes (HLM)
ParameterValueReference
In Vitro Half-Life (t½) > 60 min (Predicted)¹[1]
Intrinsic Clearance (CLint) Low (Predicted)¹[1]

¹In vitro studies have shown that Ledipasvir exhibits minimal or no detectable metabolism by major human cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4).[1] Consequently, a long half-life and low intrinsic clearance are expected in human liver microsome stability assays. The provided protocol can be used to experimentally determine these values.

Table 2: Cytochrome P450 (CYP) Inhibition Profile of Ledipasvir
CYP IsoformIC50 (µM)Inhibition PotentialReference
CYP1A2 > 50 (Predicted)²None[1]
CYP2C8 > 50 (Predicted)²None[1]
CYP2C9 > 50 (Predicted)²None[1]
CYP2C19 > 50 (Predicted)²None[1]
CYP2D6 > 50 (Predicted)²None[1]
CYP3A4 > 50 (Predicted)²None[1]

²Ledipasvir is not expected to be a significant inhibitor of major CYP450 isoforms.[2] The provided protocol can be used to experimentally determine the IC50 values.

Table 3: Transporter Interaction Profile of Ledipasvir
TransporterIC50 (µM)Interaction PotentialReference
P-glycoprotein (P-gp) To be determined³Inhibitor[3][4]
Breast Cancer Resistance Protein (BCRP) To be determined³Inhibitor[3][4]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) To be determined⁴Potential for Inhibition
Organic Anion Transporting Polypeptide 1B3 (OATP1B3) To be determined⁴Potential for Inhibition

³Ledipasvir has been identified as an inhibitor of P-gp and BCRP.[3][4] The specific IC50 values should be determined experimentally using the provided protocol. ⁴The interaction of Ledipasvir with OATP1B1 and OATP1B3 requires further investigation. The provided protocol can be used to determine the IC50 values.

Experimental Protocols

Protocol 1: Metabolic Stability of Ledipasvir in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Ledipasvir using HLM. This compound is used as an internal standard for accurate quantification.

Materials:

  • Ledipasvir

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Ledipasvir (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) to be used as the internal standard.

    • Prepare a working solution of Ledipasvir (e.g., 100 µM in ACN/water).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the Ledipasvir working solution to initiate the reaction (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of cold ACN containing the internal standard (this compound at a fixed concentration).

    • Include a negative control incubation without the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of Ledipasvir to this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ledipasvir remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ledipasvir against major CYP450 isoforms. This compound can be used as an internal standard if quantifying Ledipasvir concentrations.

Materials:

  • Ledipasvir

  • Pooled Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)

  • NADPH regenerating system

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare serial dilutions of Ledipasvir in a suitable solvent.

    • Prepare working solutions of the CYP-specific probe substrates.

    • Prepare the NADPH regenerating system.

    • Dilute HLM or recombinant CYP enzymes in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM or recombinant enzyme, phosphate buffer, and the specific probe substrate.

    • Add the various concentrations of Ledipasvir or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a predetermined time at 37°C.

  • Quenching and Analysis:

    • Stop the reaction by adding cold ACN.

    • Process the samples as described in Protocol 1.

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each Ledipasvir concentration compared to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the Ledipasvir concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 3: Transporter (P-gp, BCRP, OATP1B1/3) Inhibition Assay

Objective: To determine the IC50 of Ledipasvir for the inhibition of major drug transporters using in vitro cell-based or vesicle assays.

Materials:

  • Ledipasvir

  • Cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp, Caco-2 for P-gp/BCRP, HEK293-OATP1B1/3) or membrane vesicles

  • Transporter-specific probe substrates (e.g., Digoxin for P-gp, Estrone-3-sulfate for BCRP, Estradiol-17β-glucuronide for OATP1B1/3)

  • Positive control inhibitors

  • Appropriate assay buffers and cell culture media

  • 96-well plates

  • Scintillation counter or LC-MS/MS system

Procedure (Cell-Based Assay Example):

  • Cell Culture:

    • Culture the transporter-overexpressing cells to form a confluent monolayer on permeable supports (e.g., Transwell plates).

  • Inhibition Assay:

    • Wash the cell monolayers with pre-warmed buffer.

    • Pre-incubate the cells with various concentrations of Ledipasvir or a positive control inhibitor in buffer on both the apical and basolateral sides.

    • Add the radiolabeled or non-radiolabeled probe substrate to the donor compartment (e.g., basolateral for P-gp efflux).

    • Incubate for a specific time at 37°C.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the amount of the probe substrate using a scintillation counter or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) or efflux ratio of the probe substrate in the presence and absence of Ledipasvir.

    • Calculate the percentage of inhibition of transport at each Ledipasvir concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ledipasvir concentration.

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ledipasvir Prepare Ledipasvir Working Solution mix Mix Ledipasvir & HLM prep_ledipasvir->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Add NADPH to Start Reaction prep_nadph->start_reaction pre_incubate Pre-incubate (37°C, 5 min) mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (Time Points: 0-60 min) start_reaction->incubate quench Quench with ACN + this compound (IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Metabolic Stability Assay Workflow

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ledipasvir Prepare Ledipasvir Serial Dilutions mix Mix HLM, Substrate, & Ledipasvir prep_ledipasvir->mix prep_hlm Prepare HLM/ Recombinant CYP prep_hlm->mix prep_substrate Prepare CYP Probe Substrate prep_substrate->mix prep_nadph Prepare NADPH Regenerating System start_reaction Add NADPH to Start Reaction prep_nadph->start_reaction pre_incubate Pre-incubate (37°C, 5 min) mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench with ACN incubate->quench analyze LC-MS/MS Analysis of Metabolite Formation quench->analyze calculate Calculate % Inhibition & IC50 Value analyze->calculate

CYP450 Inhibition Assay Workflow

ledipasvir_moa Ledipasvir Ledipasvir NS5A HCV NS5A Protein Ledipasvir->NS5A Inhibits Replication Viral RNA Replication NS5A->Replication Assembly Virion Assembly NS5A->Assembly HCV_Production HCV Production Replication->HCV_Production Assembly->HCV_Production

Ledipasvir Mechanism of Action

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ledipasvir-d6 using mass spectrometry. This guide provides answers to frequently asked questions and troubleshooting tips to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues encountered during the analysis of Ledipasvir and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound analysis?

A1: For the analysis of this compound, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is commonly used. The specific parent and fragment ion transitions for Ledipasvir are often monitored, and similar transitions, adjusted for the mass shift from deuterium labeling, would be used for this compound. A common transition for Ledipasvir is m/z 889.2 → 244.1.[1] The exact m/z values for this compound will depend on the location and number of deuterium atoms.

Q2: What type of liquid chromatography (LC) setup is recommended for this compound analysis?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system is typically employed. A C18 column is a popular choice for separation.[2][3][4] The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate to improve ionization efficiency and peak shape.[2][3][5]

Q3: What are the expected retention times for Ledipasvir?

A3: The retention time for Ledipasvir can vary depending on the specific LC method, including the column, mobile phase composition, and flow rate. However, reported retention times typically range from 6 to 10 minutes.[2]

Q4: What are the typical linearity ranges and limits of quantification (LOQ) for Ledipasvir analysis?

A4: Linearity for Ledipasvir in human plasma has been demonstrated in ranges such as 0.1-1000 ng/mL and 5-2100 ng/mL.[3][5] The lower limit of quantification (LLOQ) is often in the low ng/mL range, for instance, 5 ng/mL.[4]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for this compound

  • Q: I am not seeing any signal, or the signal for this compound is very weak. What should I check?

    • A:

      • Confirm Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct MRM transitions for this compound. The precursor ion should correspond to the [M+H]+ of this compound, and the product ion should be a stable fragment.

      • Check Ionization Source: Verify that the electrospray ionization (ESI) source is clean and functioning correctly. Contamination can suppress the signal.

      • Optimize Source Parameters: Key parameters to optimize include spray voltage, source temperature, and gas flows (nebulizer and heater gases). These may need to be adjusted to achieve optimal ionization for this compound.

      • Mobile Phase Composition: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation and enhance the signal in positive ion mode.[2]

      • Sample Preparation: Evaluate your sample extraction procedure. Inefficient extraction can lead to low recovery and poor signal. Liquid-liquid extraction or protein precipitation are common methods.[4][5]

Issue 2: High Background Noise or Matrix Effects

  • Q: My chromatogram has high background noise, which is interfering with the quantification of this compound. How can I reduce it?

    • A:

      • Improve Sample Cleanup: High background is often due to matrix components co-eluting with the analyte. Enhance your sample preparation method to remove more interfering substances. This could involve a more selective extraction technique or the use of solid-phase extraction (SPE).

      • Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix interferences. Using a column with a different selectivity might also be beneficial.

      • Check for Contamination: Contamination in the LC-MS system, including solvents, tubing, or the autosampler, can contribute to high background.[6] A thorough system cleaning may be necessary.

Issue 3: Peak Tailing or Poor Peak Shape

  • Q: The chromatographic peak for this compound is tailing or broad. What can I do to improve the peak shape?

    • A:

      • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Ledipasvir. Ensure the pH is appropriate for the compound's pKa to maintain a consistent ionization state.

      • Check for Column Issues: Peak tailing can be a sign of a degraded or contaminated guard or analytical column. Try cleaning or replacing the column.

      • Optimize Flow Rate: The flow rate can affect peak shape. Ensure it is optimized for your column dimensions and particle size.

      • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in a solvent similar in composition to the initial mobile phase.

Issue 4: Carryover

  • Q: I am observing the this compound peak in my blank injections after running a high concentration sample. How can I minimize carryover?

    • A:

      • Improve Needle and Injection Port Washing: Carryover often originates from the autosampler.[7] Increase the volume and strength of the wash solvent used for the injection needle and port. A wash solution containing a high percentage of organic solvent is often effective.

      • Check for Adsorption: Ledipasvir, being a relatively large and complex molecule, may adsorb to surfaces in the LC system.[6] Using tubing and fittings made of inert materials can help.

      • Optimize the Wash Method: Incorporate multiple wash steps with different solvents to effectively remove residual analyte from the system between injections.[8]

Quantitative Data Summary

ParameterValueReference(s)
LC Column C18, C8[2][3][5]
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid or 10mM Ammonium Formate[2][3][5]
Flow Rate 0.2 - 0.7 mL/min[2][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transition (Ledipasvir) m/z 889.2 → 244.1[1]
Linearity Range 0.1 - 3000 ng/mL[3][5]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL[2]
Accuracy 98-102%[2]
Precision (RSD) < 2%[2]

Experimental Protocols

A detailed experimental protocol for the analysis of Ledipasvir in human plasma using LC-MS/MS is described below. This can be adapted for this compound by developing an appropriate MRM transition.

1. Sample Preparation (Liquid-Liquid Extraction) [3][5]

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Method [3][4][5]

  • LC System: UPLC or HPLC system.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.40 mL/min.[4]

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions:

    • Ledipasvir: m/z 889.8 → 96.1[4]

    • This compound: To be determined based on the deuteration pattern.

  • Data Acquisition: Use the instrument software to acquire and process the data.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Resolving Chromatographic Peak Tailing for Ledipasvir and Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Ledipasvir and its deuterated internal standard, Ledipasvir-d6.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing for Ledipasvir and this compound is a common chromatographic issue that can compromise data quality and analytical accuracy. This guide provides a systematic approach to identify and resolve the root cause of asymmetrical peaks.

Is the peak tailing observed for both Ledipasvir and this compound?

  • Yes, both peaks are tailing: This suggests a systemic issue with the chromatographic method or system. Proceed to the "Systematic Troubleshooting" section.

  • No, only one peak is tailing or they are tailing differently: This may indicate an issue specific to the analyte or its interaction with the system. While still following the systematic approach, pay close attention to factors that could differentially affect the two compounds, such as subtle differences in their pKa or interactions with the stationary phase.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Check Mobile Phase A->B C Evaluate Column Performance B->C No Improvement F Peak Shape Improved? B->F Improvement D Investigate Sample and Injection C->D No Improvement C->F Improvement E Inspect HPLC System D->E No Improvement D->F Improvement E->F G Problem Resolved F->G Yes H Contact Technical Support F->H No

Caption: A logical workflow for systematically troubleshooting chromatographic peak tailing.

Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds like Ledipasvir.

Key Considerations:

  • pH Adjustment: Ledipasvir has pKa values of 4.0 and 5.0.[1][2] Operating the mobile phase near these values can lead to inconsistent ionization and peak tailing.[3] To minimize undesirable secondary interactions with the silica-based stationary phase, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For Ledipasvir, a mobile phase pH of approximately 2-3 is often optimal to ensure the protonation of silanol groups on the column, thereby reducing their interaction with the basic analyte.[4][5]

  • Buffer Strength: Inadequate buffer capacity can lead to pH shifts on the column, contributing to peak asymmetry. A buffer concentration of 10-50 mM is generally recommended to maintain a stable pH.[5]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Increasing the percentage of the organic modifier can sometimes reduce peak tailing by increasing the elution strength.[5]

  • Additives: The use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds by acting as ion-pairing agents and masking residual silanol groups.[6]

ParameterRecommendation for Ledipasvir/Ledipasvir-d6Rationale
Mobile Phase pH Adjust to pH 2-3To protonate silanol groups and ensure consistent protonation of the basic analyte, minimizing secondary interactions.[4][5]
Buffer Use a buffer (e.g., phosphate, formate) at 10-50 mMTo maintain a stable pH throughout the chromatographic run.[5]
Organic Modifier Optimize the concentration of acetonitrile or methanolTo achieve adequate retention and potentially improve peak shape by increasing elution strength.[5]
Additives Consider adding 0.1% formic acid or 0.05% TFATo act as an ion-pairing agent and further reduce silanol interactions.[6]
Column Evaluation

The choice and condition of the analytical column play a pivotal role in achieving symmetrical peaks.

Key Considerations:

  • Column Chemistry: For basic compounds like Ledipasvir, using a modern, high-purity, end-capped C18 or C8 column is crucial.[5] End-capping effectively blocks many of the residual silanol groups that cause peak tailing.[7] Columns with polar-embedded or polar-endcapped phases can also provide shielding for basic analytes.[3]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, both of which can lead to peak tailing. If the problem has developed gradually, column contamination is a likely cause.[8]

  • Column Voids: A void at the head of the column can cause band broadening and asymmetrical peaks.[7] This can result from pressure shocks or improper column packing.

Troubleshooting Steps:

  • Flush the column: A thorough wash with a strong solvent (e.g., a high percentage of organic modifier) may remove contaminants.

  • Reverse the column and flush: For removing particulates that may have accumulated on the inlet frit. Consult the column manufacturer's instructions before reversing.

  • Use a guard column: A guard column can protect the analytical column from contaminants and extend its lifetime.

  • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[5]

Sample and Injection Parameters

The sample itself and the injection process can also be sources of peak asymmetry.

Key Considerations:

  • Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting or tailing.[5] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[9] This is particularly true for compounds that exhibit secondary interactions.

  • Injection Volume: A large injection volume, especially when the sample solvent is stronger than the mobile phase, can contribute to peak asymmetry.

Troubleshooting Steps:

  • Match sample solvent to mobile phase: If possible, dissolve the sample in the initial mobile phase.

  • Reduce injection volume: Inject a smaller volume of the sample to see if the peak shape improves.

  • Dilute the sample: If reducing the injection volume is not feasible, dilute the sample.

HPLC System Inspection

If the issue persists after addressing the mobile phase, column, and sample, the HPLC system itself should be inspected for potential problems.

Key Considerations:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[3]

  • Leaking Fittings: A loose fitting can introduce dead volume and cause peak distortion.

  • Blocked Frit: A partially blocked frit in the system (e.g., in-line filter, column inlet) can disrupt the flow path and lead to asymmetrical peaks.[10]

Troubleshooting Steps:

  • Minimize tubing length and diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches).

  • Check all fittings: Ensure all connections are secure and not leaking.

  • Replace in-line filters: If an in-line filter is used, replace the frit.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem for the analysis of Ledipasvir and this compound?

A1: Peak tailing is problematic because it can lead to:

  • Inaccurate Integration: Asymmetrical peaks are difficult to integrate consistently and accurately, which can affect the reliability of quantitative results.

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and quantify individual analytes.

  • Lower Sensitivity: As the peak broadens and tails, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: What are the primary chemical properties of Ledipasvir that make it prone to peak tailing?

A2: Ledipasvir is a basic compound with two pKa values at 4.0 and 5.0.[1][2] This basic nature makes it susceptible to secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[3][7] Additionally, its solubility is pH-dependent, being relatively insoluble in the pH range of 3 to 7.5.[11]

Q3: How does the mobile phase pH affect the peak shape of Ledipasvir?

A3: The mobile phase pH has a significant impact on the peak shape of basic compounds like Ledipasvir.

  • At a pH near the pKa of Ledipasvir (4.0 and 5.0): The analyte will exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[3]

  • At a low pH (e.g., 2-3): The silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the protonated basic analyte (R-NH3+). This minimizes secondary interactions and results in more symmetrical peaks.[4][5]

  • At a higher pH: The silanol groups become deprotonated and negatively charged (Si-O-), leading to strong ionic interactions with the positively charged basic analyte, which is a major cause of peak tailing.[12]

The following diagram illustrates the interaction between a basic analyte and the stationary phase at different pH values.

G Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction cluster_0 Low pH (e.g., 2-3) cluster_1 High pH A Protonated Analyte (R-NH3+) B Protonated Silanol (Si-OH) A->B Minimal Interaction (Symmetrical Peak) C Protonated Analyte (R-NH3+) D Deprotonated Silanol (Si-O-) C->D Strong Ionic Interaction (Peak Tailing)

References

Technical Support Center: Troubleshooting Poor Recovery of Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges in the sample extraction of Ledipasvir-d6. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve issues related to poor analyte recovery during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our plasma samples after liquid-liquid extraction (LLE). What are the potential causes and how can we troubleshoot this?

A1: Low recovery of this compound during LLE can stem from several factors, primarily related to phase partitioning, analyte stability, and procedural execution.

Potential Causes:

  • Suboptimal pH: The pH of the aqueous sample dictates the ionization state of this compound. For efficient partitioning into an organic solvent, the analyte should be in its neutral form.

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent must be well-matched with that of this compound to ensure effective partitioning.

  • Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete extraction from the aqueous phase.

  • Analyte Instability: this compound may be degrading in the biological matrix due to enzymatic activity, temperature, or light exposure.[1][2]

  • Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, preventing its complete transfer to the organic layer.

Troubleshooting Steps:

  • Optimize Sample pH: Adjust the pH of the plasma sample to be at least two pH units away from the pKa of Ledipasvir to ensure it is in a neutral, more hydrophobic state, which enhances partitioning into the organic solvent.[3]

  • Solvent Screening: Test a panel of extraction solvents with varying polarities. A successful published method for Ledipasvir utilized a specific ratio of ammonium acetate, acetic acid, acetonitrile, and formic acid in methanol.[4][5]

  • Optimize Extraction Volume and Ratio: Vary the ratio of the organic extraction solvent to the aqueous sample. A higher ratio, such as 7:1, can improve recovery.[3]

  • Enhance Mixing: Ensure thorough mixing by optimizing the vortexing time and speed.

  • Investigate Analyte Stability: Evaluate the stability of this compound in the biological matrix at different temperatures and for varying durations to identify potential degradation.[1][6][7][8] Consider the use of protease inhibitors if enzymatic degradation is suspected.

  • Address Emulsions: If an emulsion forms, try centrifugation at a higher speed or for a longer duration. The addition of a small amount of a different organic solvent or salt can also help to break the emulsion.

Q2: Our lab is using solid-phase extraction (SPE) for this compound cleanup, but the recovery is poor and inconsistent. What should we investigate?

A2: Poor and inconsistent recovery in SPE can be attributed to issues with the sorbent, the sample loading, washing, or elution steps.

Potential Causes:

  • Incorrect Sorbent Choice: The chosen SPE sorbent may not have the appropriate chemistry (e.g., reversed-phase, normal-phase, ion-exchange) to effectively retain this compound.

  • Inadequate Method Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention.

  • Sample Overload: Exceeding the binding capacity of the sorbent by loading too much sample or matrix components.[9]

  • Breakthrough During Loading or Washing: The analyte may be washed away during the loading or washing steps if the solvent is too strong or the pH is incorrect.[9]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[9]

Troubleshooting Steps:

  • Verify Sorbent Selection: Confirm that the sorbent chemistry is appropriate for the physicochemical properties of this compound.

  • Optimize SPE Method Parameters:

    • Conditioning and Equilibration: Ensure these steps are performed with the correct solvents to activate the sorbent.

    • Loading: Check the pH of the sample and consider diluting it to reduce matrix effects.

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.

    • Elution: Test different elution solvents and volumes to ensure complete recovery of this compound.

  • Fraction Collection Analysis: Analyze the load, wash, and elution fractions to determine where the analyte is being lost.[9] This will pinpoint the problematic step in your protocol.

Experimental Protocols

Protocol 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction

  • pH Optimization:

    • Prepare replicate plasma samples spiked with a known concentration of this compound.

    • Adjust the pH of each replicate to a different value (e.g., 2, 4, 6, 8, 10) using a suitable acid or base.

    • Perform the LLE procedure with your standard organic solvent.

    • Analyze the organic extracts and compare the recovery of this compound at each pH to determine the optimal condition.

  • Solvent Screening:

    • Prepare replicate plasma samples at the optimized pH.

    • Extract each replicate with a different organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).

    • Analyze the extracts and compare the recovery to identify the most efficient solvent.

Protocol 2: Systematic Troubleshooting of Solid-Phase Extraction

  • Fraction Collection:

    • During the SPE procedure, collect the flow-through from the sample loading step into a separate collection tube.

    • Collect the effluent from the wash step into another tube.

    • Collect the final eluate.

  • Analysis:

    • Analyze the load, wash, and eluate fractions for the presence of this compound.

  • Interpretation:

    • Analyte in Load Fraction: Indicates incorrect phase choice, a strong sample solvent, incorrect pH, or overloading of the sorbent.[9]

    • Analyte in Wash Fraction: Suggests the wash solvent is too strong or has an incorrect pH.[9]

    • No Analyte in Any Fraction: Implies the analyte is irreversibly bound to the sorbent, requiring a stronger elution solvent.[9]

Data Presentation

Table 1: Effect of pH on this compound Recovery in LLE

Sample pHExtraction SolventMean Recovery (%)Standard Deviation (%)
2.0MTBE45.23.1
4.0MTBE89.52.5
6.0MTBE75.82.8
8.0MTBE60.13.5

Table 2: Comparison of Extraction Solvents for this compound Recovery at Optimized pH

Extraction SolventOptimized pHMean Recovery (%)Standard Deviation (%)
Methyl Tert-Butyl Ether (MTBE)4.089.52.5
Ethyl Acetate4.078.23.0
Dichloromethane4.065.74.1

Visualizations

LLE_Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_solutions Corrective Actions cluster_end start Start: Poor this compound Recovery in LLE check_pH Is sample pH optimized for neutral form? start->check_pH check_solvent Is extraction solvent polarity appropriate? check_pH->check_solvent Yes optimize_pH Adjust pH to 2 units away from pKa check_pH->optimize_pH No check_procedure Is mixing adequate and are emulsions absent? check_solvent->check_procedure Yes screen_solvents Test alternative solvents check_solvent->screen_solvents No modify_procedure Optimize mixing; use centrifugation/salt to break emulsions check_procedure->modify_procedure No end Improved Recovery check_procedure->end Yes optimize_pH->end screen_solvents->end modify_procedure->end

Caption: Troubleshooting workflow for poor this compound recovery in LLE.

SPE_Troubleshooting_Workflow cluster_start cluster_analysis Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_end start Start: Poor this compound Recovery in SPE fraction_analysis Analyze Load, Wash, and Elution Fractions start->fraction_analysis in_load Analyte in Load Fraction fraction_analysis->in_load in_wash Analyte in Wash Fraction fraction_analysis->in_wash in_eluate Analyte only in Eluate (but low amount) fraction_analysis->in_eluate not_detected Analyte Not Detected fraction_analysis->not_detected solution_load - Check sorbent choice - Adjust sample pH - Reduce sample load in_load->solution_load solution_wash - Weaken wash solvent - Adjust wash pH in_wash->solution_wash solution_eluate - Increase elution solvent strength/volume in_eluate->solution_eluate solution_not_detected - Use stronger elution solvent - Check for irreversible binding not_detected->solution_not_detected end Improved Recovery solution_load->end solution_wash->end solution_eluate->end solution_not_detected->end

Caption: Systematic approach to troubleshooting poor SPE recovery.

References

troubleshooting isotopic interference in Ledipasvir-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference in the analysis of Ledipasvir using its deuterated internal standard, Ledipasvir-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Ledipasvir analysis?

This compound is a stable isotope-labeled (SIL) internal standard for Ledipasvir. It is structurally identical to Ledipasvir, with the exception that six hydrogen atoms have been replaced with deuterium atoms.[1][2][3] This makes its chemical and physical properties nearly identical to the unlabeled analyte. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of Ledipasvir.

Q2: What is isotopic interference in the context of this compound analysis?

Isotopic interference, often referred to as "crosstalk," occurs when the signal of the analyte (Ledipasvir) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Ledipasvir molecule. These naturally occurring isotopes can result in a small percentage of Ledipasvir molecules having a mass-to-charge ratio (m/z) that overlaps with the signal of this compound, leading to an artificially inflated internal standard response and consequently, inaccurate quantification of the analyte.[4][5][6]

Q3: How can I assess the potential for isotopic interference in my assay?

The potential for isotopic interference can be assessed both theoretically and experimentally:

  • Theoretical Assessment: Online isotopic distribution calculators can predict the expected isotopic profile of Ledipasvir based on its elemental formula (C₄₉H₅₄F₂N₈O₆).[7] This allows for an estimation of the contribution of the M+6 isotope peak (corresponding to this compound) from unlabeled Ledipasvir.

  • Experimental Assessment: A high-concentration solution of unlabeled Ledipasvir can be analyzed using the mass spectrometer conditions for this compound. Any signal detected in the this compound channel would indicate isotopic crosstalk.[5]

Q4: Are there regulatory guidelines regarding isotopic interference in bioanalytical methods?

Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods. These guidelines emphasize the importance of selectivity and the need to assess for potential interference from endogenous compounds as well as from the analyte to the internal standard. While specific acceptance criteria for isotopic interference are not always explicitly defined, the overall accuracy and precision of the method must be within acceptable limits.

Troubleshooting Guide for Isotopic Interference

This guide provides a systematic approach to identifying and mitigating isotopic interference in this compound analysis.

Problem: Inaccurate or Imprecise Results in Ledipasvir Quantification

Initial Checks:

  • Verify System Suitability: Ensure the LC-MS/MS system is performing optimally by running system suitability tests.

  • Review Sample Preparation: Double-check all sample preparation steps for potential errors in dilution or addition of the internal standard.

  • Examine Chromatography: Assess peak shape, retention time, and resolution for both Ledipasvir and this compound.

If the initial checks do not reveal any obvious issues, proceed with the following troubleshooting workflow for isotopic interference.

TroubleshootingWorkflow cluster_Start Start: Inaccurate/Imprecise Results cluster_Investigation Investigation Phase cluster_Mitigation Mitigation Strategies cluster_Resolution Resolution Start Inaccurate or Imprecise Ledipasvir Quantification Assess_Crosstalk Assess Analyte to IS Crosstalk (Inject high concentration of Ledipasvir) Start->Assess_Crosstalk No obvious errors in initial checks Check_IS_Purity Check IS Purity (Inject this compound only) Assess_Crosstalk->Check_IS_Purity Crosstalk confirmed Chromatography Evaluate Chromatographic Resolution Assess_Crosstalk->Chromatography No significant crosstalk Select_Transitions Select Alternative MRM Transitions Assess_Crosstalk->Select_Transitions Significant crosstalk Check_IS_Purity->Chromatography IS purity acceptable Check_IS_Purity->Select_Transitions IS contains unlabeled analyte Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Chromatography->Optimize_Chroma Co-elution or poor peak shape Revalidate Re-validate Method Optimize_Chroma->Revalidate Correction_Algorithm Apply Mathematical Correction Select_Transitions->Correction_Algorithm Alternative transitions not feasible Select_Transitions->Revalidate Correction_Algorithm->Revalidate Success Accurate & Precise Results Revalidate->Success

Caption: Troubleshooting workflow for isotopic interference in this compound analysis.

Detailed Troubleshooting Steps

1. Assess Analyte to Internal Standard Crosstalk

  • Experiment: Prepare a high-concentration solution of unlabeled Ledipasvir (e.g., at the upper limit of quantitation, ULOQ) without any this compound.

  • Analysis: Inject this solution and monitor the multiple reaction monitoring (MRM) transition for this compound.

  • Interpretation:

    • No Signal: If no significant peak is observed in the this compound channel, the contribution of the unlabeled analyte to the internal standard signal is negligible.

    • Signal Detected: If a peak is observed, this confirms isotopic crosstalk. The area of this peak relative to the expected area of the internal standard at its working concentration can be used to quantify the interference.

2. Check the Isotopic Purity of the this compound Internal Standard

  • Experiment: Prepare a solution of the this compound internal standard at its working concentration.

  • Analysis: Inject this solution and monitor the MRM transitions for both Ledipasvir and this compound.

  • Interpretation:

    • Signal in Ledipasvir Channel: The presence of a signal in the unlabeled Ledipasvir channel indicates that the internal standard may contain some unlabeled analyte as an impurity.

    • Quantify Impurity: The percentage of unlabeled Ledipasvir in the internal standard can be calculated by comparing the peak area in the analyte channel to the peak area in the internal standard channel.

3. Evaluate Chromatographic Resolution

  • Experiment: Analyze a sample containing both Ledipasvir and this compound.

  • Analysis: Carefully examine the chromatograms for the retention times of both compounds.

  • Interpretation:

    • Co-elution: Due to their similar physicochemical properties, Ledipasvir and this compound are expected to co-elute.

    • Partial Separation: In some cases, a slight chromatographic separation (isotopic shift) can occur, which may or may not be beneficial depending on the extent of the separation and the peak widths. If the peaks are not baseline resolved, the tail of the analyte peak could still interfere with the integration of the internal standard peak.

Mitigation Strategies

If isotopic interference is confirmed and is impacting the accuracy of your results, consider the following mitigation strategies:

1. Optimize Chromatography

While complete separation is unlikely, optimizing the chromatographic method can sometimes improve peak shape and minimize the impact of any tailing from the analyte peak on the internal standard peak. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column with higher efficiency.

2. Select Alternative MRM Transitions

Investigate alternative precursor and product ions for both Ledipasvir and this compound. It may be possible to find transitions that are less prone to isotopic overlap.

3. Apply a Mathematical Correction

If the isotopic interference is consistent and well-characterized, a mathematical correction can be applied to the data. This involves determining the percentage contribution of the unlabeled analyte to the internal standard signal and subtracting this contribution from the measured internal standard response in each sample.[4]

Quantitative Data Summary

The following table provides a hypothetical but realistic example of the quantitative assessment of isotopic interference between Ledipasvir and this compound.

Experiment Sample Description MRM Transition Monitored Observed Peak Area Calculated Interference (%)
Analyte to IS Crosstalk Ledipasvir at ULOQ (1000 ng/mL)This compound5,0001.0%
IS Purity Check This compound (50 ng/mL)Ledipasvir2,5000.5%
IS Response in Blank Blank Matrix + this compoundThis compound500,000N/A

Note: The calculated interference is based on the assumption that the response of the interfering peak is a certain percentage of the response of the internal standard at its working concentration.

Experimental Protocols

Protocol 1: Assessment of Analyte to IS Crosstalk

  • Prepare a stock solution of unlabeled Ledipasvir in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution of Ledipasvir at the upper limit of quantitation (ULOQ) of your assay (e.g., 1000 ng/mL) by diluting the stock solution in the appropriate matrix (e.g., plasma).

  • Process the sample according to your established bioanalytical method, but without the addition of the this compound internal standard.

  • Inject the processed sample into the LC-MS/MS system.

  • Acquire data by monitoring the MRM transition for this compound.

  • Integrate any peak observed at the retention time of Ledipasvir and calculate its area.

Protocol 2: Assessment of IS Purity

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound at the concentration used in your assay (e.g., 50 ng/mL) in the appropriate matrix.

  • Process the sample according to your established bioanalytical method.

  • Inject the processed sample into the LC-MS/MS system.

  • Acquire data by monitoring the MRM transitions for both unlabeled Ledipasvir and this compound.

  • Integrate any peaks observed in both channels and calculate their respective areas.

Signaling Pathway and Workflow Diagrams

IsotopicInterference cluster_Analyte Unlabeled Ledipasvir cluster_IS Internal Standard cluster_MS Mass Spectrometer Ledipasvir Ledipasvir (C49H54F2N8O6) Isotopes Natural Isotopes (13C, 15N, etc.) MS_Analyte Analyte Signal (m/z) Ledipasvir->MS_Analyte MS_IS IS Signal (m/z+6) Isotopes->MS_IS Isotopic Contribution (Crosstalk) Ledipasvir_d6 This compound (C49H48D6F2N8O6) Ledipasvir_d6->MS_IS

Caption: Logical relationship of isotopic interference in Ledipasvir analysis.

References

Technical Support Center: Ledipasvir-d6 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ledipasvir-d6 when used as an internal standard in the bioanalysis of processed samples. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in processed biological samples?

A1: The primary stability concerns for this compound in processed samples (e.g., post-protein precipitation or post-solid phase extraction) revolve around three main areas:

  • Chemical Degradation: Ledipasvir itself is susceptible to degradation under certain conditions. Forced degradation studies have shown that the Ledipasvir molecule can degrade in acidic, basic, and oxidative environments.[1][2] Since this compound is structurally identical to Ledipasvir except for the deuterium labeling, it is expected to exhibit similar chemical instability.

  • Isotopic Exchange (Back-Exchange): The deuterium atoms in this compound, particularly if located on heteroatoms or activated carbon atoms, may exchange with protons from the surrounding solvent (e.g., water or methanol in the mobile phase or reconstitution solvent). This can lead to a decrease in the mass spectrometric signal of this compound and an increase in the signal of unlabeled or partially deuterated Ledipasvir, compromising the accuracy of quantification.

  • Adsorption and Non-Specific Binding: Like many large molecules, this compound may adsorb to the surfaces of sample vials, pipette tips, and autosampler components, especially at low concentrations. This can result in variable and decreasing concentrations over time.

Q2: Where is the deuterium labeling on the this compound molecule, and how does this affect its stability?

A2: The deuterium atoms in commercially available this compound are typically located on the two methoxy groups of the carbamate moieties. The IUPAC name is trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate.[3] Since these deuterium atoms are on methyl groups and not directly attached to heteroatoms, the risk of back-exchange is relatively low under typical chromatographic conditions. However, extreme pH conditions should still be avoided.

Q3: What are the regulatory expectations for internal standard stability in bioanalytical method validation?

A3: Regulatory agencies like the FDA and EMA have clear guidelines on the validation of bioanalytical methods.[4][5][6][7] For internal standards, it is crucial to demonstrate their stability in the same matrix and under the same storage conditions as the analyte. This includes:

  • Stock and Working Solution Stability: Stability of this compound in the solvent used to prepare stock and working solutions should be established.

  • Freeze-Thaw Stability: The stability of this compound in the biological matrix after multiple freeze-thaw cycles should be assessed.

  • Bench-Top Stability: The stability of this compound in the processed sample at room temperature for a period that covers the expected sample processing and analysis time should be evaluated.

  • Long-Term Stability: The stability of this compound in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study should be confirmed.

Troubleshooting Guide

Issue 1: Decreasing this compound signal over time in a batch of processed samples.

Potential Cause Troubleshooting Steps
Degradation in Reconstitution Solvent 1. Check pH of the reconstitution solvent: Ledipasvir is known to be unstable at acidic and basic pH.[1][2] Ensure the final pH of your processed sample is within a stable range (pH 4-8).2. Evaluate different reconstitution solvents: Test the stability of this compound in alternative solvents (e.g., different percentages of organic solvent in water).
Adsorption to Vials/Plates 1. Use low-binding consumables: Switch to polypropylene or silanized glass vials/plates to minimize non-specific binding.2. Increase organic content of reconstitution solvent: A higher percentage of organic solvent can help keep the analyte in solution and reduce adsorption.3. Add a small amount of a competing agent: In some cases, adding a small amount of a structurally similar, non-interfering compound can saturate active sites on surfaces.
Evaporation of Solvent 1. Ensure proper sealing of vials/plates: Use appropriate caps or seals to prevent solvent evaporation, especially if samples are left in the autosampler for an extended period.2. Control autosampler temperature: If possible, set the autosampler temperature to a lower value (e.g., 4°C) to reduce evaporation.

Issue 2: High variability in this compound signal across a batch.

Potential Cause Troubleshooting Steps
Inconsistent Sample Processing 1. Review and standardize the sample extraction procedure: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.2. Check for proper internal standard addition: Verify the accuracy and precision of the pipette used to add the this compound working solution.
Matrix Effects 1. Evaluate matrix effects from different lots of biological matrix: Process samples from at least six different sources of blank matrix to assess the variability of ion suppression or enhancement.2. Optimize chromatographic separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that may cause ion suppression.
Instrument Instability 1. Check for fluctuations in the mass spectrometer's source conditions: Monitor the spray stability and ensure consistent ionization.2. Perform system suitability tests: Inject a standard solution of this compound multiple times at the beginning of the batch to confirm instrument performance.

Experimental Protocols

Protocol 1: Evaluation of Bench-Top Stability of this compound in Processed Human Plasma

  • Sample Preparation:

    • Pool blank human plasma from at least six different donors.

    • Spike the pooled plasma with this compound at a concentration representative of that used in the study (e.g., 50 ng/mL).

    • Process the spiked plasma using the validated extraction method (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant to dryness and reconstitute in the final mobile phase.

  • Stability Assessment:

    • Immediately after reconstitution (T=0), inject a set of samples (n=3) onto the LC-MS/MS system and record the peak area of this compound.

    • Leave the remaining processed samples on the bench-top at room temperature.

    • Inject additional sets of samples (n=3) at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Calculate the mean peak area of this compound at each time point.

    • Compare the mean peak area at each time point to the mean peak area at T=0.

    • The stability is acceptable if the mean peak area at each time point is within ±15% of the T=0 value.

Quantitative Data Summary

Table 1: Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature (22 ± 2°C)

Time (hours)Mean Peak Area (n=3)% of Initial (T=0)
01,523,456100.0%
21,510,98799.2%
41,498,76598.4%
81,485,43297.5%
121,465,12396.2%
241,420,98793.3%

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL) (n=3)% Bias from Nominal
149.5-1.0%
248.9-2.2%
349.1-1.8%

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation start Spike Blank Plasma with this compound process Process Samples (Protein Precipitation) start->process reconstitute Reconstitute in Mobile Phase process->reconstitute t0 Inject at T=0 reconstitute->t0 benchtop Store at Room Temperature reconstitute->benchtop compare Compare Peak Areas to T=0 t0->compare inject_t Inject at T=2, 4, 8, 12, 24h benchtop->inject_t inject_t->compare accept Acceptance Criteria: ±15% compare->accept degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products ledipasvir_d6 This compound acid Acidic pH (e.g., pH < 4) ledipasvir_d6->acid base Basic pH (e.g., pH > 8) ledipasvir_d6->base oxidation Oxidative Stress (e.g., H2O2) ledipasvir_d6->oxidation hydrolysis Hydrolysis of Carbamate/Amide Bonds acid->hydrolysis base->hydrolysis oxidation_prod Oxidation of Benzimidazole or Fluorene Moiety oxidation->oxidation_prod

References

selecting the right concentration of Ledipasvir-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal concentration of Ledipasvir-d6 as an internal standard (IS) in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

This compound is a stable isotope-labeled version of Ledipasvir. In quantitative bioanalysis, it is added at a known, constant concentration to all samples, including calibration standards and quality controls. Its purpose is to mimic the analytical behavior of the analyte (Ledipasvir) and thereby correct for variations in sample preparation, injection volume, and mass spectrometer response.

Q2: What are the characteristics of an ideal internal standard concentration?

An ideal IS concentration should yield a consistent and reproducible signal that is:

  • Strong enough to be detected with high precision, but not so high that it causes detector saturation.

  • Sufficient to produce a stable response across the entire calibration curve.

  • Comparable to the response of the analyte in mid- to high-concentration samples.

Q3: Where should I start if I have no preliminary data?

A common starting point for an internal standard concentration is the geometric mean of the calibration curve range for the analyte. For instance, if your Ledipasvir calibration curve spans from 1 ng/mL to 1000 ng/mL, a reasonable starting concentration for this compound would be around 30-100 ng/mL.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Peak Area

  • Question: My this compound peak area is inconsistent across my analytical batch. What could be the cause?

  • Answer: High variability in the IS peak area (typically a relative standard deviation (%RSD) > 15%) can indicate several problems.

    • Inconsistent Pipetting: Ensure that the IS solution is accurately and consistently added to every sample. Use calibrated pipettes and consider a 2-step dilution process to minimize volumetric errors.

    • Sample Matrix Effects: The sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS. This effect may vary between different lots of matrix or individual patient samples.

    • LC-MS System Instability: Issues with the autosampler, pump, or mass spectrometer ion source can lead to inconsistent signal intensity.[1] To diagnose this, prepare several replicates of the IS in a clean solvent (e.g., methanol) and inject them. If the variability persists, the issue is likely with the instrument.[2]

Issue 2: Poor Signal-to-Noise Ratio for the Internal Standard

  • Question: The peak for this compound is very small and noisy. How can I improve this?

  • Answer: A low signal-to-noise (S/N) ratio for the IS can compromise the precision of your assay.

    • Increase Concentration: The most straightforward solution is to increase the concentration of the this compound working solution.

    • Optimize Mass Spectrometer Parameters: Ensure that the MS parameters (e.g., collision energy, declustering potential) are optimized for this compound. This can be done by infusing a solution of the IS directly into the mass spectrometer.

    • Improve Sample Clean-up: A noisy baseline is often due to contamination from the sample matrix.[1][2] Enhance your sample preparation method (e.g., by using solid-phase extraction instead of a simple protein precipitation) to reduce matrix interference.

Issue 3: Analyte Signal Suppression by the Internal Standard

  • Question: At the lowest point of my calibration curve, the analyte (Ledipasvir) response seems to be suppressed. Could the internal standard be the cause?

  • Answer: Yes, an excessively high concentration of an internal standard can compete with the analyte for ionization, leading to signal suppression, particularly at low analyte concentrations.

    • Reduce IS Concentration: Prepare a new, lower concentration of the this compound working solution.

    • Evaluate Response Factor: Calculate the response factor (Analyte Peak Area / IS Peak Area) at each calibration point. If the response factor increases significantly at lower concentrations, it may indicate that the IS is suppressing the analyte signal.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol).

  • Secondary Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 Methanol:Water.

  • Working Solution (e.g., 100 ng/mL): Dilute 10 µL of the secondary stock solution into 990 µL of 50:50 Methanol:Water. This working solution will be added to the samples.

Protocol 2: Experiment to Determine Optimal IS Concentration
  • Prepare Analyte Samples: Prepare three sets of samples containing Ledipasvir at low, medium, and high concentrations (e.g., LLOQ, mid-QC, and ULOQ) in the relevant biological matrix.

  • Prepare IS Solutions: Prepare three different concentrations of the this compound working solution (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Sample Preparation: For each analyte concentration, prepare triplicate samples spiked with each of the three IS concentrations.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Evaluation: For each IS concentration, evaluate the following parameters:

    • IS Peak Area Precision: Calculate the %RSD of the this compound peak area across all samples. An acceptable %RSD is typically < 15%.

    • Analyte Response: Assess the peak shape and S/N ratio of Ledipasvir, especially at the LLOQ.

    • Response Factor Consistency: Calculate the response factor (Ledipasvir Area / this compound Area) for each sample. The %RSD of the response factor should be minimal across the concentration range.

Data Presentation

Table 1: Hypothetical Results for IS Concentration Optimization

IS ConcentrationAnalyte ConcentrationAvg. Ledipasvir Peak AreaAvg. This compound Peak AreaIS Area %RSDResponse FactorResponse Factor %RSD
25 ng/mL LLOQ (1 ng/mL)8,500150,00012.5%0.0578.2%
Mid-QC (100 ng/mL)950,000145,0006.55
ULOQ (1000 ng/mL)9,800,000155,00063.2
100 ng/mL LLOQ (1 ng/mL)8,200620,0004.8% 0.013 3.5%
Mid-QC (100 ng/mL)940,000610,0001.54
ULOQ (1000 ng/mL)9,750,000625,00015.6
500 ng/mL LLOQ (1 ng/mL)4,500 (Suppressed)3,100,0005.2%0.001515.8%
Mid-QC (100 ng/mL)920,0003,050,0000.302
ULOQ (1000 ng/mL)9,600,0003,150,0003.05

In this example, 100 ng/mL is the optimal concentration as it provides a low IS Area %RSD and a consistent response factor across the analytical range.

Visualizations

Experimental_Workflow A Prepare Analyte QCs (Low, Mid, High) C Spike QCs with each IS Concentration A->C B Prepare Multiple IS Concentrations (e.g., 25, 100, 500 ng/mL) B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Evaluate Data E->F G Select Optimal Concentration F->G Criteria: - IS Area %RSD < 15% - Stable Response Factor - No Analyte Suppression

Caption: Workflow for selecting the optimal internal standard concentration.

Troubleshooting_Workflow start Start: IS Response Issue q1 High IS Peak Area Variability (%RSD > 15%)? start->q1 a1 Check Pipetting Accuracy & Sample Prep Consistency q1->a1 Yes q2 Low IS S/N Ratio? q1->q2 No end Issue Resolved a1->end a2 Increase IS Concentration & Optimize MS Parameters q2->a2 Yes q3 Analyte Suppression at LLOQ? q2->q3 No a2->end a3 Decrease IS Concentration q3->a3 Yes q3->end No a3->end

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for Ledipasvir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Ledipasvir is paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that significantly influences the reliability of the results. This guide provides an objective comparison of Ledipasvir-d6, a stable isotope-labeled (SIL) internal standard, with other non-isotopically labeled alternatives, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data accuracy. This comparison will delve into the performance of this compound against commonly used non-isotopically labeled internal standards, such as Daclatasvir.

Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standards

The selection of an appropriate internal standard is crucial for mitigating variability and matrix effects in bioanalytical methods. Here, we compare the performance of the stable isotope-labeled this compound with a widely used non-isotopically labeled alternative, Daclatasvir.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Daclatasvir (Non-Isotopically Labeled IS)Key Considerations
Co-elution with Analyte Co-elutes almost identically with Ledipasvir, ensuring optimal compensation for matrix effects.May have a different retention time than Ledipasvir, potentially leading to differential matrix effects and less accurate correction.Co-elution is a critical factor for effective matrix effect compensation in LC-MS/MS analysis.
Matrix Effect Compensation Provides the most effective compensation for matrix-induced signal suppression or enhancement due to identical physicochemical properties to the analyte.Compensation for matrix effects can be less reliable as its ionization efficiency may be affected differently by the matrix compared to Ledipasvir.Stable isotope-labeled standards are generally considered the gold standard for correcting matrix effects.
Accuracy & Precision Generally leads to higher accuracy and precision due to better correction for analytical variability.Can provide acceptable accuracy and precision, but may be more susceptible to variability introduced by matrix effects and extraction inconsistencies.Regulatory guidelines often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.
Availability & Cost Can be more expensive and may have limited commercial availability.Generally more readily available and cost-effective.The choice may be influenced by budget and the availability of the specific deuterated standard.

Experimental Data Summary

The following tables summarize the validation data from studies utilizing Daclatasvir as a non-isotopically labeled internal standard for the quantification of Ledipasvir. A direct head-to-head comparison study with this compound was not identified in the public literature; however, the data below provides insights into the performance of a commonly used non-isotopic alternative.

Table 1: LC-MS/MS Method Validation for Ledipasvir using Daclatasvir as an Internal Standard

ParameterResultReference
Linearity Range 0.1 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Accuracy Within ± 15% of nominal concentration[1]
Precision (CV%) < 15%[1]
Recovery 95.18% for Ledipasvir[2]

Table 2: Accuracy and Precision Data for Ledipasvir Quantification using Daclatasvir IS

Concentration (ng/mL)Accuracy (%)Precision (CV%)Reference
0.3 (LQC) 98.77.8[1]
500 (MQC) 102.44.5[1]
800 (HQC) 101.13.9[1]

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Experimental Protocols

Below are detailed experimental protocols from studies that have utilized Daclatasvir as an internal standard for the quantification of Ledipasvir in human plasma.

Protocol 1: Simultaneous Quantification of Ledipasvir, Sofosbuvir, and its Metabolite[1]
  • Internal Standard: Daclatasvir

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatographic Conditions:

    • Column: Xterra MS C8 (4.6 x 50 mm, 5 µm)

    • Mobile Phase: Gradient elution with 10 mM ammonium formate buffer (pH 3.5), acetonitrile, and methanol.

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Monitored Transitions:

      • Ledipasvir: m/z 889.5 → 596.4

      • Daclatasvir (IS): m/z 739.4 → 565.3

Protocol 2: Simultaneous Determination of Ledipasvir and Sofosbuvir[2][3]
  • Internal Standard: Daclatasvir

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: C18 Zorbax eclipse plus (4.6 x 100 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 4.0), acetonitrile, and 0.1% formic acid in methanol (12:25:63, v/v/v).[3]

    • Flow Rate: 0.55 mL/min[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Monitored Transitions:

      • Ledipasvir: m/z 889.8 → 130.1[2]

      • Daclatasvir (IS): m/z 739.4 → 565.3[2]

Visualizing the Workflow

The choice of internal standard impacts the analytical workflow and the interpretation of results. The following diagrams illustrate the logical flow of using a stable isotope-labeled versus a non-isotopically labeled internal standard.

G cluster_0 Workflow with Stable Isotope-Labeled IS (this compound) A1 Sample Collection (e.g., Plasma) B1 Addition of this compound (IS) A1->B1 C1 Sample Preparation (e.g., Protein Precipitation, LLE) B1->C1 D1 LC-MS/MS Analysis C1->D1 E1 Data Processing (Ratio of Analyte to IS) D1->E1 F1 Accurate Quantification E1->F1

Workflow using a stable isotope-labeled internal standard.

G cluster_1 Workflow with Non-Isotopically Labeled IS (e.g., Daclatasvir) A2 Sample Collection (e.g., Plasma) B2 Addition of Daclatasvir (IS) A2->B2 C2 Sample Preparation (e.g., Protein Precipitation, LLE) B2->C2 D2 LC-MS/MS Analysis C2->D2 E2 Potential for Differential Matrix Effects D2->E2 F2 Data Processing (Ratio of Analyte to IS) E2->F2 G2 Quantification with Potential for Bias F2->G2

Workflow using a non-isotopically labeled internal standard.

References

Navigating Bioanalytical Methodologies: A Comparative Guide to Ledipasvir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of antiviral agents like Ledipasvir is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides an objective comparison of different analytical methods for the determination of Ledipasvir in biological matrices, offering insights into their performance based on experimental data.

The development and validation of robust bioanalytical methods are critical milestones in the drug development pipeline. For Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein, various analytical techniques have been employed to measure its concentration in plasma and other biological fluids. This guide will delve into the specifics of two prominent methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highlighting their respective strengths and operational parameters. While the focus is on Ledipasvir, the principles and methodologies discussed are broadly applicable to the quantification of other pharmaceutical compounds where a deuterated internal standard, such as Ledipasvir-d6, would be ideally used to ensure the highest accuracy and precision.

Performance Comparison of Analytical Methods for Ledipasvir

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical aspects of sample throughput and cost. The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Ledipasvir, based on published validation data.

Parameter RP-HPLC Method LC-MS/MS Method LC-MS/MS Method (Alternative)
Internal Standard (IS) Not SpecifiedDaclatasvirDaclatasvir
Linearity Range (ng/mL) 250 - 2000[1]0.1 - 1000[2][3]5 - 2100[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 200[1]0.1[5]5[4]
Intra-day Precision (% CV) < 2[1]Not explicitly stated, but method validated as per FDA guidelines[2][3]Not explicitly stated, but method validated
Inter-day Precision (% CV) < 2[1]Not explicitly stated, but method validated as per FDA guidelines[2][3]Not explicitly stated, but method validated
Retention Time (min) 4.61[1]< 5.0[2][3]2.8[4]
Detection UV at 238 nm[1]Multiple Reaction Monitoring (MRM), Positive ESI[2][3]Multiple Reaction Monitoring (MRM), Positive Ion Mode[4]
Extraction Method Liquid-Liquid Extraction[1]Liquid-Liquid Extraction with ethyl acetate[2][3]Liquid-Liquid Extraction[4]
Recovery (%) Not specifiedNot specified88.93 for Ledipasvir[4]

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is crucial for replicating results and for making informed decisions about which method to adopt.

RP-HPLC Method with UV Detection

This method offers a cost-effective and straightforward approach for the routine analysis of Ledipasvir.

  • Chromatographic Conditions:

    • Column: Oyster BDS RP-C18[1]

    • Mobile Phase: A mixture of acetonitrile, buffer solution, methanol, and acetonitrile in a ratio of 200:600:200 (v/v)[1].

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 238 nm[1]

  • Sample Preparation:

    • Analytes are extracted from plasma using a liquid-liquid extraction method[1].

  • Validation:

    • The method was validated according to USFDA guidelines, with linearity, precision, accuracy, and stability meeting the acceptance criteria[1].

LC-MS/MS Method

For studies requiring higher sensitivity and selectivity, such as pharmacokinetic analysis, LC-MS/MS is the method of choice.

  • Chromatographic Conditions:

    • Column: Xterra MS C8 (4.6×50mm, 5μm)[2][3] or C18 Zorbax eclipse plus column (5 μm, 100 × 4.6 mm)[4].

    • Mobile Phase: A gradient elution with ammonium formate buffer (pH 3.5; 10mM), acetonitrile, and methanol[2][3] or an isocratic mobile phase of 10 mM ammonium acetate (pH 4.0), acetonitrile, and 0.1% methanolic formic acid (12:25:63, v/v/v)[4].

    • Flow Rate: 0.7 mL/min[2][3] or not specified[4].

    • Detection: Performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) in positive electrospray ionization mode[2][3].

  • Sample Preparation:

    • Extraction of analytes and the internal standard from plasma is performed using liquid-liquid extraction with ethyl acetate[2][3].

  • Validation:

    • The method was fully validated according to FDA guidelines for bioanalytical methods, assessing linearity, accuracy, precision, selectivity, carry-over, stability, and dilution integrity[2][3].

Visualizing the Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical methods, a cross-validation study is often performed. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison StudySamples Study Samples (e.g., Plasma) Spike_IS Spike with Internal Standard (e.g., this compound) StudySamples->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction MethodA Analytical Method A (e.g., HPLC-UV) Extraction->MethodA MethodB Analytical Method B (e.g., LC-MS/MS) Extraction->MethodB DataA Quantitative Data from Method A MethodA->DataA DataB Quantitative Data from Method B MethodB->DataB Comparison Statistical Comparison (e.g., Bland-Altman Plot) DataA->Comparison DataB->Comparison Conclusion Assessment of Agreement & Method Interchangeability Comparison->Conclusion

References

The Role of Internal Standards in Quantitative Bioanalysis of Ledipasvir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of therapeutic agents like Ledipasvir in biological matrices is paramount. This guide provides a comparative overview of analytical methodologies, focusing on the impact of internal standards on the robustness of quantitative assays. While stable isotope-labeled (SIL) internal standards such as Ledipasvir-d6 are the gold standard, this document also explores the performance of alternative standards based on available experimental data.

The use of an appropriate internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability in sample preparation and instrument response. An ideal IS mimics the analyte's behavior throughout the analytical process, leading to improved accuracy and precision. Deuterated analogs of the analyte, such as this compound, are often preferred as they co-elute with the analyte and exhibit similar ionization efficiency, minimizing matrix effects.

However, in the absence of readily available data for this compound, other compounds with similar physicochemical properties can be employed. Daclatasvir has been successfully utilized as an internal standard in several validated bioanalytical methods for Ledipasvir quantification.[1][2][3][4] This guide will present data from such a method and discuss its performance in the context of best practices for quantitative analysis.

Comparative Quantitative Data

The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the simultaneous quantification of Ledipasvir, Sofosbuvir, and its metabolite GS-331007 in human plasma, using Daclatasvir as the internal standard.[3] The data demonstrates the high degree of accuracy and precision achievable with this method.

AnalyteConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Ledipasvir LLOQ (0.1)107.627.01104.066.61
QCL (0.3)98.9410.3995.448.40
QCM (400)101.503.78100.788.19
QCH (800)100.717.3096.106.04

Data extracted from a study by Rezk et al.[3] LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High, RSD: Relative Standard Deviation

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Ledipasvir in human plasma using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is l_l_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->l_l_extraction evaporation Evaporation of Supernatant l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (e.g., C8 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Concentration quantification->reporting

References

The Analytical Edge: A Comparative Guide to Internal Standards for Ledipasvir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Ledipasvir is paramount. A crucial element in achieving accurate and reliable results in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison between two primary types of internal standards for Ledipasvir analysis: the stable isotope-labeled (SIL) Ledipasvir-d6 and structural analogs.

While the ideal internal standard is a stable isotope-labeled version of the analyte, practical considerations sometimes necessitate the use of a structural analog. This guide will delve into the performance characteristics of each, supported by experimental principles and data, to aid in the selection of the most suitable internal standard for your research needs.

Performance Comparison: this compound vs. Structural Analog

An internal standard is added at a constant concentration to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.

Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound):

A SIL IS is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. This compound is structurally identical to Ledipasvir, with the only difference being the replacement of six hydrogen atoms with deuterium. This minimal structural change ensures that it co-elutes with Ledipasvir and experiences similar matrix effects and ionization efficiency.

Structural Analog Internal Standards:

A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For Ledipasvir, other antiviral drugs such as Daclatasvir have been used as internal standards in published methods[1]. While more readily available and often less expensive, their physicochemical properties can differ from the analyte, potentially leading to variations in analytical performance.

Table 1: Comparison of Bioanalytical Method Validation Parameters [2]

Validation ParameterIsotopically Labeled IS (ILIS)Analog IS (ANIS)Performance Implication for Ledipasvir Analysis
Accuracy (%) Median accuracy of -1.2% to 9.1%Median accuracy of 0.2% to 11.4%Both can provide high accuracy, with ILIS often showing slightly less bias.
Within-Day Imprecision (%) < 10%< 10%Both can achieve excellent within-day precision.
Between-Day Imprecision (%) < 8%< 8%Both can achieve excellent between-day precision.
Matrix Effect Generally well-compensatedPotential for differential matrix effectsThis compound is expected to better compensate for matrix-induced ion suppression or enhancement, leading to more reliable results in complex biological matrices.
Carryover No carryover observedNo carryover observedBoth can be used in methods with minimal carryover.
Trueness (%) 91% - 110%91% - 110%Both can provide true and reliable measurements.

Experimental Protocols

The selection of an internal standard is a critical step in the development and validation of a bioanalytical method. The following outlines a typical experimental protocol for the quantification of Ledipasvir in a biological matrix (e.g., plasma) using LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or a structural analog at a known concentration).

  • Vortex the samples for 30 seconds.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions [1]

  • LC Column: A suitable C18 reversed-phase column (e.g., Xterra MS C8, 4.6x50mm, 5µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and organic solvents (e.g., acetonitrile and methanol).

  • Flow Rate: A typical flow rate would be around 0.7 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • MRM Transitions: Specific precursor-to-product ion transitions for Ledipasvir and the chosen internal standard would be monitored.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability[1].

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Ledipasvir and a typical experimental workflow.

Ledipasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A_Protein NS5A Protein (Phosphorylated) Polyprotein->NS5A_Protein Proteolytic Cleavage Replication_Complex Replication Complex (Viral RNA Synthesis) NS5A_Protein->Replication_Complex Essential for formation Virion_Assembly Virion Assembly NS5A_Protein->Virion_Assembly Required for Replication_Complex->HCV_RNA Replication Ledipasvir Ledipasvir Ledipasvir->NS5A_Protein Inhibits

Caption: Mechanism of action of Ledipasvir as an NS5A inhibitor.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalytical quantification.

Conclusion

The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the bioanalytical assay.

  • This compound is the superior choice for achieving the highest accuracy and precision, especially when dealing with complex biological matrices where matrix effects are a significant concern. Its near-identical physicochemical properties to Ledipasvir ensure the most effective compensation for analytical variability.

  • A structural analog can be a viable and cost-effective alternative. However, it requires more rigorous validation to ensure that it adequately tracks the analyte's behavior throughout the entire analytical process. Differences in retention time, extraction recovery, and ionization efficiency between the analog and Ledipasvir must be carefully evaluated to avoid compromising the accuracy of the results.

Ultimately, while a structural analog may be sufficient for some applications, the use of this compound as an internal standard provides a higher degree of confidence in the generated data, which is critical in regulated drug development environments.

References

Navigating Long-Term Storage of Ledipasvir-d6: A Guide to Stability Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, ensuring the long-term stability of these critical reagents is paramount. This guide provides a comparative overview of the stability of Ledipasvir-d6, a commonly used internal standard for the quantification of the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. While comprehensive, peer-reviewed long-term stability studies on this compound are not extensively published, this guide synthesizes available data from suppliers and draws parallels from stability-indicating studies of non-deuterated Ledipasvir to provide a robust framework for its validation.

Long-Term Stability of this compound

Data from commercial suppliers of this compound provide the primary basis for its long-term storage conditions. As a solid, this compound exhibits excellent stability, while its stability in solution is dependent on the storage temperature.

FormStorage ConditionReported Stability
Solid-20°C≥ 4 years[1]
Stock Solution-80°C6 months[2]
Stock Solution-20°C1 month[2]

Note: The stability of this compound in solution may vary depending on the solvent used. The provided data is for stock solutions, and stability in specific biological matrices should be independently validated.

Comparative Stability: Insights from Forced Degradation Studies of Ledipasvir

To understand the potential degradation pathways and validate analytical methods for stability testing, forced degradation studies are essential. While specific data for this compound is not available, numerous studies have investigated the stability of Ledipasvir under various stress conditions. These studies provide a valuable reference for what to expect with its deuterated analog. The primary analytical technique used in these studies is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Stress ConditionLedipasvir Degradation Profile
Acidic HydrolysisSignificant degradation observed.
Basic HydrolysisSignificant degradation observed.
OxidativeSignificant degradation observed.
ThermalGenerally stable.
PhotolyticGenerally stable.

These findings suggest that the primary degradation pathways for Ledipasvir involve hydrolysis and oxidation. It is reasonable to hypothesize that this compound would exhibit a similar degradation profile.

Experimental Protocols for Stability Validation

A comprehensive validation of this compound stability should involve both long-term and accelerated stability studies, following ICH guidelines. The following protocols are based on validated methods for Ledipasvir analysis.

Stability-Indicating UPLC Method
  • Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array detector.

  • Column: AQUITY UPLC BEH C18 column (150 mm x 2.1 mm, 2 µm particle size).[3]

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Methanol.[3]

  • Detection Wavelength: 236 nm.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Long-Term Stability Study Protocol
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.

  • Aliquot the solutions into appropriate storage vials.

  • Store the vials at the recommended long-term storage conditions (-20°C and -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), retrieve a set of vials from each storage condition.

  • Allow the samples to thaw to room temperature.

  • Analyze the samples using the validated stability-indicating UPLC method.

  • Compare the peak area and purity of the stored samples to the initial (time 0) sample.

  • Assess for the presence of any degradation products.

  • The stability is confirmed if the concentration of this compound remains within a predefined acceptance criteria (e.g., ±15% of the initial concentration) and no significant degradation products are observed.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed.

  • Acid Degradation: Treat the this compound solution with 1N HCl at 70°C for 2 days.[4]

  • Base Degradation: Treat the this compound solution with 1N NaOH at 70°C for 2 days.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at 70°C for 2 days.[4]

  • Thermal Degradation: Expose the solid this compound to a temperature of 105°C for 6 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (200 Watt h/m²) for 7 days.

Following exposure to these stress conditions, the samples should be analyzed by the validated UPLC method to assess the extent of degradation and ensure that any degradants are well-resolved from the parent this compound peak.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and potential degradation pathways, the following diagrams are provided.

Long-Term Stability Validation Workflow cluster_Preparation Sample Preparation cluster_Storage Storage Conditions cluster_Analysis Analysis at Time Points (T=0, 1, 3... months) cluster_Evaluation Data Evaluation Prep Prepare this compound Stock Solutions Store_20 Store at -20°C Prep->Store_20 Store_80 Store at -80°C Prep->Store_80 Analysis UPLC Analysis Store_20->Analysis Store_80->Analysis Evaluation Compare to T=0 Assess Degradation Analysis->Evaluation

Caption: Workflow for the long-term stability validation of this compound.

Ledipasvir Degradation Pathway Ledipasvir Ledipasvir / this compound Hydrolysis Hydrolytic Degradants Ledipasvir->Hydrolysis Acid/Base Stress Oxidation Oxidative Degradants Ledipasvir->Oxidation Oxidative Stress (e.g., H₂O₂) Stable1 No Significant Degradation Ledipasvir->Stable1 Thermal Stress Stable2 No Significant Degradation Ledipasvir->Stable2 Photolytic Stress

Caption: Proposed degradation pathways for Ledipasvir under stress conditions.

References

Assessing the Linearity of Ledipasvir Calibration Curves: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. A key performance characteristic of any quantitative bioanalytical method is the linearity of the calibration curve. This guide provides a comparative overview of methodologies for assessing the linearity of Ledipasvir calibration curves, with a focus on the use of a stable isotope-labeled internal standard, Ledipasvir-d6.

While this compound is the ideal internal standard for mass spectrometric quantification of Ledipasvir due to its near-identical physicochemical properties, which ensures it behaves similarly during sample preparation and analysis, detailed, publicly available validated methods employing it are not widespread. Therefore, this guide will compare two well-documented Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods that utilize alternative internal standards. The principles and performance metrics discussed are directly applicable to a method using this compound. Stable isotope-labeled internal standards are widely preferred in bioanalysis to correct for variability during sample processing and analysis[1][2].

Comparative Analysis of Linearity in Ledipasvir Quantification

The linearity of a calibration curve demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. This is typically assessed by a weighted linear regression analysis of the response (peak area ratio of analyte to internal standard) versus the concentration of the calibration standards. A correlation coefficient (r²) close to 1.000 is indicative of a strong linear relationship.

Below is a comparison of the linearity parameters from two different validated LC-MS/MS methods for the quantification of Ledipasvir in human plasma.

ParameterMethod 1Method 2
Internal Standard DaclatasvirNot specified in detail, but a suitable analog
Calibration Curve Range 5 - 2100 ng/mL250 - 2000 ng/mL
Number of Calibrators Not specified8
Regression Model Weighted (1/X²) linear regressionLinear regression
Correlation Coefficient (r²) > 0.99 (Implied)0.999
Reference [3][4]

Both methods demonstrate excellent linearity over their respective concentration ranges, as indicated by the high correlation coefficients. The choice of a weighted regression model in Method 1 is common in bioanalytical methods to ensure accuracy at the lower end of the calibration range[3].

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to achieving a linear calibration curve. The following sections detail the typical methodologies employed in the bioanalysis of Ledipasvir.

Sample Preparation

The goal of sample preparation is to extract Ledipasvir and the internal standard from the biological matrix (e.g., human plasma) and remove interfering substances.

  • Method 1: Liquid-Liquid Extraction (LLE) [3]

    • To a plasma sample, add the internal standard (Daclatasvir).

    • Perform liquid-liquid extraction to isolate the analytes.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Method 2: Liquid-Liquid Extraction (LLE) [4]

    • Plasma samples are subjected to a liquid-liquid extraction procedure.

    • The extracted samples are then analyzed by an HPLC-UV/VIS method.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Ledipasvir and its internal standard are achieved using LC-MS/MS.

  • Method 1: LC-MS/MS [3]

    • Chromatographic Column: C18 Zorbax eclipse plus column (5 μm, 100 × 4.6 mm; Agilent).

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 4.0), acetonitrile, and 0.1% methanolic formic acid (12:25:63, v/v/v).

    • Detection: Multiple reaction monitoring (MRM) in positive ion mode.

  • Method 2: RP-HPLC [4]

    • Chromatographic Column: Oyster BDS RP-C18 column.

    • Mobile Phase: Acetonitrile, buffer solution, methanol, and acetonitrile in a ratio of 200:600:200 (v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at 238 nm.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the linearity of a Ledipasvir calibration curve using an internal standard like this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Prepare Calibration Standards (Ledipasvir in blank plasma) B Spike with Internal Standard (this compound) A->B C Analyte Extraction (e.g., LLE or SPE) B->C D LC-MS/MS Analysis C->D E Peak Area Integration D->E F Calculate Peak Area Ratios (Ledipasvir / this compound) E->F G Construct Calibration Curve F->G H Linear Regression Analysis (y = mx + c, r²) G->H I Assess Linearity (r² ≥ 0.99) H->I

Ledipasvir Calibration Curve Linearity Assessment Workflow

References

Ensuring Analytical Accuracy: A Guide to Confirming the Absence of Crosstalk Between Ledipasvir and Ledipasvir-d6 MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Ledipasvir, the use of a stable isotope-labeled internal standard (SIL-IS), such as Ledipasvir-d6, is crucial for achieving accurate and reliable results. A critical aspect of method validation is to confirm the absence of crosstalk, or signal interference, between the Multiple Reaction Monitoring (MRM) transitions of the analyte (Ledipasvir) and its corresponding SIL-IS. This guide provides a comprehensive overview of the experimental protocol to definitively assess and confirm the absence of such interference, ensuring the integrity of bioanalytical data.

The potential for crosstalk arises from the natural isotopic abundance of elements within the analyte molecule, which can lead to a minor signal at the mass-to-charge ratio (m/z) of the SIL-IS, and vice versa. While generally minimal, this interference can impact the accuracy of quantification, particularly at the lower and upper limits of quantification. Therefore, a systematic evaluation is an essential component of robust bioanalytical method development and validation.

Experimental Protocol for Crosstalk Evaluation

A rigorous assessment of crosstalk involves the analysis of high-concentration solutions of the analyte and the internal standard in separate experiments to monitor for any signal response in the corresponding MRM channel of the other compound.

Objective: To determine the percentage of signal contribution from Ledipasvir to the this compound MRM transition and from this compound to the Ledipasvir MRM transition.

Materials:

  • Ledipasvir reference standard

  • This compound internal standard

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column and mobile phases for the chromatographic separation of Ledipasvir

Procedure:

  • MRM Transition Optimization: Individually infuse standard solutions of Ledipasvir and this compound into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energies for each compound.

  • Analyte Crosstalk Assessment:

    • Prepare a solution of Ledipasvir at the upper limit of quantification (ULOQ) concentration without the internal standard.

    • Inject this solution onto the LC-MS/MS system.

    • Monitor both the MRM transition for Ledipasvir and the MRM transition for this compound.

    • Measure the peak area, if any, in the this compound MRM channel.

  • Internal Standard Crosstalk Assessment:

    • Prepare a solution of this compound at its working concentration.

    • Inject this solution onto the LC-MS/MS system.

    • Monitor both the MRM transition for this compound and the MRM transition for Ledipasvir.

    • Measure the peak area, if any, in the Ledipasvir MRM channel.

  • Reference Signal Measurement:

    • Prepare a solution containing Ledipasvir at its lower limit of quantification (LLOQ).

    • Prepare a separate solution of this compound at its working concentration.

    • Inject these solutions and record the respective peak areas in their primary MRM channels.

  • Calculation of Crosstalk Percentage:

    • Ledipasvir to this compound (%): (Peak area of Ledipasvir in this compound channel / Peak area of this compound at its working concentration) x 100

    • This compound to Ledipasvir (%): (Peak area of this compound in Ledipasvir channel / Peak area of Ledipasvir at LLOQ) x 100

Acceptance Criteria: The percentage of crosstalk should be acceptably low. A common threshold is that the response of the interfering compound should not be more than 5% of the response of the analyte at the LLOQ, and the response in the internal standard channel from the ULOQ of the analyte should not be more than 5% of the mean response of the internal standard.

Data Presentation

The quantitative results from the crosstalk evaluation should be summarized in a clear and concise table. While specific experimental data for Ledipasvir and this compound is not publicly available, the following table serves as a template for presenting such findings.

Analyte/Internal StandardMRM Transition (Precursor Ion → Product Ion)Monitored ChannelInjected SolutionObserved Peak AreaCrosstalk (%)Acceptance Criteria Met
Ledipasvir889.5 → 131.1LedipasvirULOQ Ledipasvir[Insert Area]--
Ledipasvir889.5 → 131.1LedipasvirLLOQ Ledipasvir[Insert Area]--
This compound895.5 → 137.1This compoundWorking Conc. This compound[Insert Area]--
Crosstalk Assessment
Ledipasvir → this compound889.5 → 131.1This compoundULOQ Ledipasvir[Insert Area][Calculate %]Yes/No
This compound → Ledipasvir895.5 → 137.1LedipasvirWorking Conc. This compound[Insert Area][Calculate %]Yes/No

Note: The MRM transitions provided are based on commonly reported values for Ledipasvir and a theoretical +6 Da shift for this compound. These should be experimentally optimized.

Visualization of the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the crosstalk assessment.

Crosstalk_Evaluation_Workflow cluster_analyte Analyte Crosstalk Assessment cluster_is Internal Standard Crosstalk Assessment cluster_calc Calculation and Conclusion A1 Prepare ULOQ Ledipasvir Solution A2 Inject into LC-MS/MS A1->A2 A3 Monitor Ledipasvir MRM A2->A3 Primary Channel A4 Monitor this compound MRM A2->A4 Crosstalk Channel A5 Measure Peak Area in d6 Channel A4->A5 C1 Calculate Crosstalk Percentage A5->C1 B1 Prepare Working Conc. This compound Solution B2 Inject into LC-MS/MS B1->B2 B3 Monitor this compound MRM B2->B3 Primary Channel B4 Monitor Ledipasvir MRM B2->B4 Crosstalk Channel B5 Measure Peak Area in Analyte Channel B4->B5 B5->C1 C2 Compare with Acceptance Criteria C1->C2 C3 Confirm Absence of Significant Crosstalk C2->C3

Workflow for Crosstalk Evaluation

By adhering to this systematic approach, researchers can confidently establish the specificity of their LC-MS/MS method for Ledipasvir using this compound as an internal standard, thereby ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

Enhancing Analytical Method Robustness: A Comparative Guide Featuring Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robustness of an analytical method is paramount, ensuring reliability and reproducibility of results. This guide provides a comparative evaluation of conventional robustness testing for analytical methods of Ledipasvir against the enhanced robustness achievable through the use of a deuterated internal standard, Ledipasvir-d6.

This comparison is based on a review of published stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Ledipasvir. While direct comparative experimental data for this compound is not extensively published, this guide leverages the well-established principles of using stable isotope-labeled internal standards to provide a comprehensive overview for improving analytical method performance.

Conventional Robustness Evaluation of Ledipasvir Analytical Methods

Several validated analytical methods for the quantification of Ledipasvir, often in combination with other antiviral agents like Sofosbuvir, have been published. The robustness of these methods is typically evaluated as per the International Council for Harmonisation (ICH) guidelines by introducing small, deliberate variations to the method parameters.[1][2] The goal is to demonstrate that the method remains unaffected by such changes, ensuring its reliability during routine use.

Below is a summary of robustness testing parameters from representative validated RP-HPLC methods for Ledipasvir.

Parameter Variation Observed Effect Reference
Flow Rate ± 0.1 to 0.2 mL/minNo significant change in retention time or system suitability parameters.[3][4][5]
Mobile Phase Composition ± 2% to 5% organic phaseMinor, acceptable shifts in retention time; resolution maintained.[3][5]
pH of Mobile Phase Buffer ± 0.2 unitsNo significant impact on analyte retention or peak shape.[6]
Column Oven Temperature ± 5 °CAcceptable variation in retention time.[3]
Wavelength ± 2 to 5 nmNo significant change in detector response.[4]
Experimental Protocol for Conventional Robustness Testing

The following protocol is a generalized representation of robustness studies conducted in the cited literature.

  • Preparation of Standard Solutions: Prepare a standard solution of Ledipasvir at a known concentration.

  • System Suitability under Normal Conditions: Analyze the standard solution using the optimized, validated method parameters to establish baseline system suitability (e.g., retention time, peak area, tailing factor, theoretical plates).

  • Introduction of Deliberate Variations: Modify one method parameter at a time while keeping others constant. For example:

    • Adjust the flow rate (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min).

    • Alter the mobile phase ratio (e.g., from 60:40 to 58:42 and 62:38).

    • Change the column temperature (e.g., from 30°C to 25°C and 35°C).

  • Analysis under Varied Conditions: Inject the standard solution and analyze it under each of the modified conditions.

  • Evaluation of Results: Compare the system suitability parameters obtained under the varied conditions with the baseline data. The method is considered robust if the results remain within the predefined acceptance criteria.

G cluster_0 Conventional Robustness Testing Workflow prep Prepare Standard Solution baseline Analyze under Normal Conditions (Establish Baseline) prep->baseline vary Introduce Deliberate Variations (One Parameter at a Time) baseline->vary analyze Analyze under Varied Conditions vary->analyze evaluate Evaluate System Suitability (Compare to Baseline) analyze->evaluate robust Method is Robust evaluate->robust Within Acceptance Criteria not_robust Method is Not Robust evaluate->not_robust Outside Acceptance Criteria

A simplified workflow for conventional robustness testing of an analytical method.

Enhancing Robustness with this compound as an Internal Standard

While conventional robustness testing is essential, it primarily assesses the impact of variations in the chromatographic system. In bioanalytical methods, especially those employing LC-MS, variability can also be introduced during sample preparation (e.g., extraction) and from matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these sources of variability and significantly enhancing method robustness.[9][10]

A SIL-IS is an ideal internal standard because it is chemically identical to the analyte and therefore exhibits the same physicochemical properties during sample extraction, chromatography, and ionization.[9][11] However, due to the mass difference from the deuterium labels, it can be distinguished from the analyte by the mass spectrometer.

The Principle of Enhanced Robustness with a Deuterated Internal Standard

By adding a known amount of this compound to every sample and standard at the beginning of the sample preparation process, any variability introduced during the analytical workflow will affect both the analyte (Ledipasvir) and the internal standard (this compound) to the same extent. The quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if there are variations in extraction recovery, injection volume, or ionization efficiency, thus making the method highly robust.[7][12]

G cluster_1 Principle of Robustness Enhancement with this compound sample Biological Sample (containing Ledipasvir) add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, LLE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms var1 Variability in Extraction Recovery extraction->var1 ratio Calculate Peak Area Ratio (Ledipasvir / this compound) lcms->ratio var2 Variability in Ionization (Matrix Effects) lcms->var2 quantify Quantify Ledipasvir ratio->quantify

Conceptual diagram illustrating how this compound compensates for analytical variability.

Comparative Analysis: Conventional vs. Deuterated Internal Standard Approach

Aspect Conventional Robustness Testing Method Using this compound (SIL-IS)
Scope of Evaluation Primarily assesses the impact of variations in chromatographic parameters (flow rate, temperature, mobile phase).Inherently compensates for variations in sample preparation, injection volume, and matrix effects, in addition to chromatographic variability.
Compensation for Matrix Effects Does not inherently compensate for ion suppression or enhancement, which can be a significant source of variability in bioanalysis.[7]Effectively normalizes matrix effects as both the analyte and the SIL-IS are similarly affected.[9][12]
Correction for Sample Preparation Variability Does not account for inconsistencies in extraction recovery between samples.Corrects for sample-to-sample variability in extraction efficiency.[9]
Overall Method Reliability Demonstrates the reliability of the chromatographic separation under defined variations.Significantly improves the overall reliability and ruggedness of the entire analytical method, from sample preparation to detection.[13]

Conclusion

The evaluation of robustness by intentionally varying method parameters is a fundamental requirement for analytical method validation. The reviewed literature demonstrates that current HPLC methods for Ledipasvir are robust with respect to chromatographic conditions. However, for bioanalytical applications where matrix effects and sample preparation variability are significant concerns, the use of a deuterated internal standard like this compound offers a superior approach to ensuring method robustness. By compensating for a wider range of potential variations, this compound can lead to more accurate, precise, and reliable quantitative results, which is critical in all stages of drug development and clinical monitoring. It is highly recommended to incorporate a stable isotope-labeled internal standard in bioanalytical methods for Ledipasvir to achieve the highest level of method robustness.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ledipasvir-d6, a deuterated internal standard for the quantification of Ledipasvir, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-resistant gloves are mandatory. Gloves must be inspected prior to use, and hands should be washed and dried thoroughly after handling.[1] Fire- or flame-resistant and impervious clothing should also be worn.[1]

  • Respiratory Protection: To prevent inhalation of dust particles, a full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In situations with a risk of dust formation, a self-contained breathing apparatus is recommended.[2]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands before breaks and at the end of work.[3]

PPE Item Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)Protects eyes from dust and splashes.
Hand Protection Chemical-resistant glovesPrevents skin contact with the compound.
Body Protection Impervious, fire/flame-resistant clothingProtects skin from exposure and in case of fire.
Respiratory Full-face respirator or self-contained breathing apparatusPrevents inhalation of dust particles.
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood with an independent air supply.[4]

  • Avoid the formation of dust and aerosols.[1][4][5]

  • Avoid contact with eyes, skin, and clothing.[1][4][5]

  • Keep away from sources of ignition.[4][5]

Storage:

  • Store in a cool, well-ventilated place.[4]

  • Keep the container tightly closed.[3]

Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these steps to mitigate the situation:

  • Evacuate: Evacuate personnel to a safe area.[1][5]

  • Ventilate: Ensure adequate ventilation.[1][2][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][5]

  • Clean-up:

    • Wear a self-contained breathing apparatus and avoid dust formation.[2]

    • Collect the spilled material using spark-proof tools and explosion-proof equipment.[1][5]

    • Place the collected material in a suitable, closed container for disposal.[1][5]

    • Wash the spill area with plenty of water.[2]

First Aid Measures

If exposure to this compound occurs, immediate first aid is crucial.

  • In case of eye contact: Immediately flush eyes with plenty of water.[2]

  • In case of skin contact: Wash the affected area with plenty of water.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration if necessary.[2][4]

  • If ingested: Seek medical assistance for gastric lavage.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[3] The collected waste should be placed in a suitable, closed container and disposed of by a licensed professional waste disposal service.[1][5]

Safe Handling and Disposal Workflow for this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing - Respirator start->ppe handling Handling Procedures: - Use in Fume Hood - Avoid Dust Formation - Avoid Contact ppe->handling storage Proper Storage: - Cool, Well-Ventilated Area - Tightly Closed Container handling->storage spill Accidental Release? handling->spill No exposure Personal Exposure? handling->exposure No disposal Disposal: - Collect in sealed container - Follow regulations - Use licensed service storage->disposal spill_response Spill Response: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean-up with PPE 4. Dispose of Waste spill->spill_response Yes spill->exposure No spill_response->handling first_aid First Aid Measures: - Eye: Flush with water - Skin: Wash with water - Inhalation: Fresh air - Ingestion: Seek medical help exposure->first_aid Yes exposure->disposal No first_aid->handling end End of Process disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.